BuChE-IN-7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H34N2O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[(2R)-3-(cyclohexylmethylamino)-2-hydroxypropyl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C25H34N2O2/c28-23(18-26-17-20-10-4-1-5-11-20)19-27-25(29)16-24(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h2-3,6-9,12-15,20,23-24,26,28H,1,4-5,10-11,16-19H2,(H,27,29)/t23-/m1/s1 |
InChI Key |
AGQFRFDHZZBREO-HSZRJFAPSA-N |
Isomeric SMILES |
C1CCC(CC1)CNC[C@H](CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Canonical SMILES |
C1CCC(CC1)CNCC(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action of Selective Butyrylcholinesterase Inhibitors in Alzheimer's Disease: A Technical Guide
Disclaimer: As of late 2025, there is no publicly available scientific literature or clinical data for a specific compound designated "BuChE-IN-7". Therefore, this document provides a comprehensive overview of the mechanism of action for selective butyrylcholinesterase (BuChE) inhibitors as a class of therapeutic agents investigated for Alzheimer's disease (AD). The principles and data presented are based on well-characterized selective BuChE inhibitors and are intended to be representative of the likely mechanism for a compound like this compound.
Introduction: The Role of Butyrylcholinesterase in Alzheimer's Disease
Alzheimer's disease is characterized by a progressive decline in cognitive function, which is linked to a deficit in the neurotransmitter acetylcholine (ACh).[1] The "cholinergic hypothesis" of Alzheimer's has been a cornerstone of drug development, leading to the approval of cholinesterase inhibitors.[2][3] While acetylcholinesterase (AChE) is the primary enzyme responsible for ACh hydrolysis in a healthy brain, its levels tend to decrease as Alzheimer's disease progresses.[4][5] Conversely, the activity of a related enzyme, butyrylcholinesterase (BuChE), is maintained or even increases in the brains of Alzheimer's patients, particularly in association with amyloid plaques and neurofibrillary tangles.[4][5][6] This shift suggests that BuChE plays an increasingly significant role in regulating ACh levels in the later stages of the disease, making it a viable therapeutic target.[4][7][8] Selective inhibition of BuChE is therefore a promising strategy to ameliorate cognitive symptoms and potentially modify disease progression with a different side-effect profile compared to non-selective or AChE-selective inhibitors.[7][9]
Core Mechanism of Action: Potentiation of Cholinergic Neurotransmission
The primary mechanism of action for selective BuChE inhibitors is the enhancement of cholinergic signaling by preventing the breakdown of acetylcholine in the synaptic cleft.
In the Alzheimer's brain, as AChE levels decline, BuChE's role in ACh hydrolysis becomes more prominent.[4] Selective BuChE inhibitors bind to the active site of the BuChE enzyme, preventing it from metabolizing ACh. This leads to an increase in the concentration and duration of action of ACh in the synapse, thereby compensating for the loss of cholinergic neurons and improving neurotransmission.[1][7] Studies in animal models have demonstrated that selective BuChE inhibition leads to a significant elevation of extracellular ACh levels in the brain, which is correlated with improved performance in learning and memory tasks.[1][5][10]
Secondary (Pleiotropic) Mechanisms of Action
Beyond the primary effect on acetylcholine levels, selective BuChE inhibitors are being investigated for other disease-modifying effects.
Modulation of Amyloid-β (Aβ) Processing and Aggregation
BuChE is found to be co-localized with amyloid-β plaques in the Alzheimer's brain.[4][6] Some studies suggest that BuChE may play a role in the maturation and stabilization of these plaques.[6] By inhibiting BuChE, it is hypothesized that the formation of neurotoxic Aβ fibrils could be slowed.[4] Furthermore, some selective BuChE inhibitors, such as cymserine analogs, have been shown in preclinical studies to reduce the levels of secreted Aβ and its precursor protein, APP.[1] This suggests a potential dual role for these inhibitors in both symptomatic relief and targeting a core pathological hallmark of Alzheimer's. However, it is important to note that some studies indicate BuChE may have a protective role by delaying the onset of Aβ fibril formation, suggesting a complex relationship that requires further investigation.[4][11]
Anti-Neuroinflammatory Effects
Neuroinflammation is a key component of Alzheimer's disease pathology, with activated microglia and astrocytes contributing to neuronal damage.[12][13] The cholinergic system is known to have anti-inflammatory properties, often referred to as the "cholinergic anti-inflammatory pathway".[2] By increasing acetylcholine levels, BuChE inhibitors can enhance the stimulation of alpha-7 nicotinic acetylcholine receptors (α7-nAChR) on immune cells like microglia. This can lead to a reduction in the production and release of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby dampening the neuroinflammatory response and its detrimental effects on neurons.[2]
Quantitative Data: Inhibitory Potency of Selective BuChE Inhibitors
The efficacy of a BuChE inhibitor is determined by its potency (IC50) and its selectivity over AChE. High selectivity is desirable to minimize AChE-related side effects.[9] The table below summarizes inhibitory concentrations for several well-characterized selective BuChE inhibitors and reference compounds.
| Compound/Drug | Target Enzyme | IC50 (µM) | Selectivity (AChE/BuChE) | Reference |
| Cymserine | Human BuChE | 0.063 - 0.100 | ~15x for BuChE | [9],[8] |
| Rivastigmine | Human BuChE | 0.495 | Dual Inhibitor | [14] |
| Human AChE | 74.2 | [14] | ||
| Donepezil | Human BuChE | 5.91 | ~61x for AChE | [14] |
| Human AChE | 0.096 | [14] | ||
| Compound 1 | BChE | 0.12 ± 0.09 | Selective for BuChE | [15] |
| Compound 7 | BChE | 0.38 ± 0.01 | Selective for BuChE | [15] |
| NCGC00425816 | BChE | 0.04 - 0.08 | 1250-2351x for BuChE | [16] |
| NSC620023 | BChE | <0.05 | >50x for BuChE | [17] |
Note: IC50 values can vary based on experimental conditions and enzyme source (e.g., human, equine).
Experimental Protocols
In Vitro BuChE Inhibition Assay (Ellman's Method)
This is the most common method to determine the inhibitory potency of a compound against BuChE.
Principle: The assay measures the activity of BuChE by monitoring the hydrolysis of a substrate, butyrylthiocholine (BTC), into thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[18][19] The rate of color formation is proportional to the enzyme activity.
Detailed Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
BuChE solution (from equine or human serum) prepared in the buffer.
-
DTNB solution (e.g., 10 mM) in buffer.
-
Butyrylthiocholine iodide (BTC) substrate solution (e.g., 10 mM) in deionized water.
-
Test inhibitor stock solutions (e.g., in DMSO) and serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
Phosphate buffer.
-
DTNB solution.
-
Test inhibitor at various concentrations.
-
BuChE enzyme solution.
-
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 15-20 minutes) to allow the inhibitor to bind to the enzyme.[18]
-
Initiate the reaction by adding the BTC substrate to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined from the resulting dose-response curve.[20]
-
References
- 1. pnas.org [pnas.org]
- 2. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cymserine - Wikipedia [en.wikipedia.org]
- 10. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions of AChE with Aβ Aggregates in Alzheimer’s Brain: Therapeutic Relevance of IDN 5706 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroinflammation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroinflammation in the pathogenesis of Alzheimer’s disease. A rational framework for the search of novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psychiatrist.com [psychiatrist.com]
- 15. researchgate.net [researchgate.net]
- 16. Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of BuChE-IN-7: A Technical Guide
A Dual-Inhibitor Strategy for Neurodegenerative Disease
BuChE-IN-7 has emerged as a significant compound of interest in the field of neurotherapeutics, primarily for its potential in treating Alzheimer's disease. Its mechanism of action is centered on the dual inhibition of two key enzymes implicated in the pathophysiology of neurodegeneration: butyrylcholinesterase (BuChE) and monoamine oxidase B (MAO-B). This dual-action approach presents a multi-faceted strategy to combat the complex nature of diseases like Alzheimer's, aiming to alleviate symptoms and potentially modify the disease's progression. This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its inhibitory activity, neuroprotective effects, and the experimental basis for these findings.
Quantitative Analysis of Inhibitory Activity
The efficacy of this compound as a dual inhibitor is quantified by its half-maximal inhibitory concentration (IC50) values against its target enzymes, as well as its selectivity over related enzymes like acetylcholinesterase (AChE). A lower IC50 value indicates greater potency.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (vs. AChE) | Reference |
| This compound | BuChE | 2.94 | ~10-fold vs. hAChE | [1] |
| This compound | hBuChE | 34.6 | [1] | |
| This compound | eqBuChE | 2.94 | [1] | |
| This compound | hMAO-B | 45.2 | [1] | |
| S06-1011 | hBChE | 16 | [2] | |
| S06-1031 | hBChE | 25 | [2] |
Note: "h" denotes human, and "eq" denotes equine. IC50 values can vary based on experimental conditions.
Core Mechanisms of Therapeutic Action
The therapeutic potential of this compound is rooted in its ability to simultaneously address multiple pathological aspects of neurodegenerative diseases.
Cholinergic Enhancement
By inhibiting BuChE, this compound increases the levels of the neurotransmitter acetylcholine in the brain.[2] Acetylcholine is crucial for cognitive functions such as learning and memory, which are severely impaired in Alzheimer's disease. While AChE is the primary enzyme responsible for acetylcholine degradation, BuChE levels increase in the brains of Alzheimer's patients, making it a relevant therapeutic target.[3]
Neuroprotection and Anti-Apoptotic Effects
The inhibition of MAO-B by this compound contributes significantly to its neuroprotective profile. MAO-B is involved in the catabolism of dopamine, a process that generates reactive oxygen species (ROS).[4] By inhibiting MAO-B, this compound reduces oxidative stress and protects neurons from oxidative damage. Furthermore, MAO-B inhibitors have been shown to regulate the mitochondrial apoptosis cascade, promote the expression of anti-apoptotic proteins like Bcl-2, and stimulate the production of pro-survival neurotrophic factors.[4][5]
Experimental Protocols
The evaluation of this compound's therapeutic potential relies on a battery of in vitro and in vivo experiments.
In Vitro Enzyme Inhibition Assays
Objective: To determine the potency and selectivity of this compound.
Methodology (Ellman's Method):
-
Preparation: A reaction mixture is prepared containing a phosphate buffer, the substrate (e.g., butyrylthiocholine for BuChE), and Ellman's reagent (DTNB).
-
Incubation: this compound at various concentrations is pre-incubated with the target enzyme (BuChE or AChE).
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Detection: The hydrolysis of the substrate by the enzyme produces a colored product, which is measured spectrophotometrically.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.
In Vivo Cognitive Enhancement Studies
Objective: To assess the ability of this compound to reverse cognitive deficits.
Model: Scopolamine-induced memory impairment in rodents. Scopolamine is a muscarinic antagonist that induces a transient amnesic state.
Methodology (Morris Water Maze):
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.[6][7][8]
-
Acquisition Phase: Animals are trained over several days to find the hidden platform using spatial cues in the room.[8]
-
Treatment: Animals are treated with this compound or a vehicle control prior to the induction of amnesia with scopolamine.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.[8]
-
Data Analysis: Escape latency, path length, and time spent in the target quadrant are analyzed to assess spatial learning and memory.
Neuroprotection Assays
Objective: To evaluate the ability of this compound to protect neurons from cell death.
Model: Cellular models of neurotoxicity (e.g., using hydrogen peroxide or amyloid-beta peptides to induce cell death).
Methodology:
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) are cultured.
-
Treatment: Cells are pre-treated with various concentrations of this compound.
-
Induction of Toxicity: A neurotoxic agent is added to the cell culture.
-
Viability Assessment: Cell viability is measured using assays such as the MTT assay, which quantifies metabolic activity.
-
Data Analysis: The percentage of viable cells in the treated groups is compared to the untreated control group.
Blood-Brain Barrier Permeability Assay
Objective: To determine if this compound can cross the blood-brain barrier (BBB) to reach its targets in the central nervous system.
Model: In vitro transwell model using brain endothelial cells.[9][10]
Methodology:
-
Cell Seeding: Brain endothelial cells are seeded on a semipermeable membrane in a transwell insert, forming a monolayer that mimics the BBB.[9][10]
-
Compound Addition: this compound is added to the upper (luminal) chamber.
-
Sampling: At various time points, samples are taken from the lower (abluminal) chamber.
-
Quantification: The concentration of this compound in the lower chamber is measured using techniques like LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
Signaling Pathways and Visualizations
The neuroprotective effects of this compound are mediated through the modulation of specific intracellular signaling pathways.
Conclusion
This compound represents a promising therapeutic candidate for neurodegenerative diseases like Alzheimer's. Its dual inhibitory action on BuChE and MAO-B provides a powerful, multi-pronged approach to address both the symptomatic and underlying pathological aspects of the disease. The comprehensive preclinical data, including its potent inhibitory activity, ability to improve cognitive function in animal models, and neuroprotective effects, strongly support its continued investigation and development. The methodologies and signaling pathways outlined in this guide provide a framework for understanding the scientific basis of this compound's therapeutic potential and for designing future research in this area.
References
- 1. A highly effective and stable butyrylcholinesterase inhibitor with multi-faceted neuroprotection and cognition improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Potent and Selective Butyrylcholinesterase Inhibitors for Cognitive Improvement and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. Morris water maze - Scholarpedia [scholarpedia.org]
- 9. Development of a Blood-Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
BuChE-IN-7 chemical structure and properties
This document provides a detailed technical overview of BuChE-IN-7, a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), for researchers, scientists, and professionals in drug development. It covers the chemical structure, properties, and associated experimental methodologies.
Chemical Structure and Properties
This compound, also referred to as compound (R)-29 in some literature, is a potent and selective inhibitor of butyrylcholinesterase. Its chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₄N₂O₂ | [1] |
| Molecular Weight | 394.5 g/mol | [1] |
| IUPAC Name | N-[(2R)-3-(cyclohexylmethylamino)-2-hydroxypropyl]-3,3-diphenylpropanamide | [1] |
| Canonical SMILES | C1CCC(CC1)CNC--INVALID-LINK--O | [1] |
| InChI Key | InChI=1S/C25H34N2O2/c28-24(26-15-23(29)16-27-14-20-10-4-1-5-11-20)13-12-25(21-6-2-1-3-7-21)22-8-4-1-5-9-22/h1-9,20,23,27,29H,10-16H2/t23-/m1/s1 | [1] |
| Computed XLogP3 | 4.2 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 9 | [1] |
Biological Activity and Pharmacological Properties
This compound is a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with a higher selectivity for BuChE. This dual inhibition is a promising strategy in the context of Alzheimer's disease, as both enzymes are involved in the hydrolysis of the neurotransmitter acetylcholine.
Table 2: In Vitro Biological Activities of this compound
| Target | Activity Type | Value | Species | Source |
| Acetylcholinesterase (AChE) | IC₅₀ | 0.15 µM | Not Specified | [2] |
| Butyrylcholinesterase (BuChE) | IC₅₀ | 0.7 µM | Not Specified | [2] |
| human Butyrylcholinesterase (hBuChE) | IC₅₀ | 40 nM | Human | [3] |
| equine Butyrylcholinesterase (eqBuChE) | IC₅₀ | 80 nM | Equine | [3] |
| DPPH Radical Scavenging | IC₅₀ | 46.9 µM | - | [2] |
| Ferrous Ion Chelation | IC₅₀ | 15.7 µM | - | [2] |
| HT-22 cell cytotoxicity | IC₅₀ | >80 µM | Murine | [2] |
| HepG2 cell cytotoxicity | IC₅₀ | 2.85 µM | Human | [3] |
Mechanism of Action in Alzheimer's Disease
The therapeutic potential of this compound in Alzheimer's disease (AD) stems from its ability to modulate the cholinergic system and exhibit neuroprotective effects. In AD, the levels of acetylcholine, a neurotransmitter crucial for learning and memory, are reduced. By inhibiting both AChE and BuChE, this compound increases the synaptic levels of acetylcholine. Furthermore, BuChE activity increases as AD progresses, making its inhibition a valuable therapeutic strategy.[4] Beyond cholinergic enhancement, this compound demonstrates antioxidant properties by scavenging free radicals and chelating metal ions, which helps to mitigate the oxidative stress implicated in AD pathology.[2]
References
- 1. cdt-card.cm-uj.krakow.pl [cdt-card.cm-uj.krakow.pl]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Fulcrum of Cholinergic Restoration: A Technical Guide to Selective Butyrylcholinesterase Inhibition in Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the burgeoning role of selective butyrylcholinesterase (BuChE) inhibition as a therapeutic strategy for neurodegenerative diseases. As the limitations of purely acetylcholinesterase (AChE)-focused therapies become more apparent, particularly in later stages of Alzheimer's disease and in other dementias, BuChE has emerged as a critical and nuanced target. This document provides a comprehensive overview of the core science, presents key quantitative data for comparative analysis, details essential experimental protocols, and visualizes the complex molecular pathways involved.
The Rationale for Selectivity: BuChE's Ascendant Role in the Diseased Brain
The cholinergic hypothesis has long been a cornerstone of Alzheimer's disease (AD) research, positing that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline. While both AChE and BuChE hydrolyze ACh, their relative contributions shift dramatically as neurodegeneration progresses. In a healthy brain, AChE is the primary regulator of cholinergic tone. However, in the AD brain, AChE activity can decrease by up to 85% in certain regions, while BuChE levels paradoxically increase, with the BuChE/AChE ratio changing from 0.2 to as high as 11. This shift suggests that BuChE becomes the predominant enzyme responsible for ACh hydrolysis in the advanced AD brain, making it a crucial therapeutic target.
Beyond its role in ACh metabolism, BuChE is intimately associated with the pathological hallmarks of AD. It is found co-localized with amyloid-beta (Aβ) plaques and is believed to play a role in their maturation. Furthermore, BuChE is implicated in neuroinflammatory processes, a key component of neurodegeneration. Selective inhibition of BuChE, therefore, presents a multi-faceted therapeutic approach: restoring cholinergic function, potentially modulating Aβ pathology, and mitigating neuroinflammation.
Quantitative Analysis of Selective BuChE Inhibitors
The development of potent and selective BuChE inhibitors is a key focus of modern medicinal chemistry. The following tables summarize the in vitro inhibitory activities of various compounds against both BuChE and AChE, providing a basis for comparing their selectivity. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | BuChE IC50 (µM) | AChE IC50 (µM) | Selectivity Index (AChE IC50 / BuChE IC50) | Source |
| Selective BuChE Inhibitors | ||||
| Compound 16 | 0.443 (human) | >100 (human) | >225 | |
| Cymserine Analog (PEC) | - | - | High | |
| Fluorobenzylcymserine (FBC) | 0.00479 - 0.00610 (human) | - | High | |
| Compound 8e | 0.066 (human) | >10 (human) | >151 | |
| Compound 18 | <10 (human) | >300 (human) | >30 | |
| Dual/Other Inhibitors for Comparison | ||||
| Rivastigmine | 0.495 (equine) | 74.2 (eel) | 0.15 | |
| Donepezil | 5.91 (equine) | 0.096 (eel) | 61.56 | |
| Tacrine | 0.003 (human) | 0.0145 (human) | 0.21 | |
| ZINC390718 | 241.1 | 543.8 | 2.26 |
Table 1: In Vitro Inhibitory Potency and Selectivity of Various Cholinesterase Inhibitors.
| Compound | Inhibition Type | Ki (µM) | Source |
| Dihydrobenzodioxepine Cymserine (DHBDC) | Partial Mixed | Ki1 = 3.24 nM, Ki2 = 7.91 nM | |
| Compound 8 | Mixed | - | |
| Compound 18 | Mixed | - | |
| Phlorofucofuroeckol A (4) | Mixed | 2.1 | |
| Dieckol (6) | Mixed | 3.7 | |
| 7-phloroeckol (9) | Competitive | 31.2 |
Table 2: Enzyme Kinetic Parameters of Selective BuChE Inhibitors.
Core Experimental Protocols
Reproducibility and standardization are paramount in drug discovery. This section details the methodologies for key in vitro and in vivo experiments used to characterize selective BuChE inhibitors.
In Vitro Enzyme Inhibition Assay: Ellman's Method
The most common method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman.
Principle: This assay measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of a thiocholine ester substrate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Detailed Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Substrate solution: Acetylthiocholine iodide (ATChI) for AChE or S-butyrylthiocholine iodide (BTChI) for BuChE (75 mM in deionized water).
-
Enzyme solution: Human recombinant BuChE or AChE from a commercial source, diluted in phosphate buffer to the desired concentration.
-
Inhibitor solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test inhibitor solution at various concentrations.
-
Add 50 µL of the enzyme solution to each well.
-
Incubate the enzyme and inhibitor for a predefined period (e.g., 15 minutes) at room temperature.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (BTChI for BuChE).
-
Immediately measure the change in absorbance at 412 nm every 15 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
The percent inhibition is calculated as: (1 - (V_inhibitor / V_control)) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
In Vitro Blood-Brain Barrier Permeability Assay: PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive diffusion of compounds across the blood-brain barrier (BBB).
Principle: This assay uses a 96-well filter plate where the filter is coated with a lipid solution (e.g., porcine brain lipid) to mimic the BBB. The test compound is added to a donor well, and its diffusion across the artificial membrane into an acceptor well is measured over time.
Detailed Protocol:
-
Plate Preparation:
-
Coat the filter of a 96-well filter plate (donor plate) with the lipid solution and allow the solvent to evaporate.
-
-
Solution Preparation:
-
Prepare a solution of the test compound in a buffer at a known concentration.
-
Fill the wells of a 96-well acceptor plate with buffer.
-
-
Assay Procedure:
-
Place the lipid-coated donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Add the test compound solution to the donor wells.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification and Analysis:
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - C_A / C_equilibrium)) * (V_D * V_A) / ((V_D + V_A) * A * t) where C_A is the concentration in the acceptor well, C_equilibrium is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
-
Compounds with high Pe values are predicted to have good BBB permeability.
-
In Vivo Models of Neurodegeneration
Animal models are indispensable for evaluating the in vivo efficacy of selective BuChE inhibitors.
-
Transgenic Mouse Models of Alzheimer's Disease:
-
APP/PS1 Mice: These mice co-express a mutant human amyloid precursor protein (APP) and a mutant human presenilin-1 (PS1). They develop age-dependent Aβ plaques and cognitive deficits, making them a widely used model to study Aβ pathology.
-
5XFAD Mice: These mice express five familial AD mutations in APP and PS1, leading to rapid and aggressive Aβ deposition.
-
Evaluation: Efficacy in these models is assessed by measuring changes in Aβ plaque load (immunohistochemistry), levels of soluble and insoluble Aβ (ELISA), and improvements in cognitive performance (e.g., Morris water maze, Y-maze).
-
-
Scopolamine-Induced Amnesia Model:
-
Principle: The muscarinic receptor antagonist scopolamine induces a transient cholinergic deficit, leading to memory impairment in rodents. This model is useful for assessing the symptomatic, pro-cognitive effects of cholinesterase inhibitors.
-
Procedure: Rodents are treated with the test compound prior to scopolamine administration. Cognitive function is then assessed using tasks such as the passive avoidance test or the Morris water maze.
-
-
Aβ Peptide Infusion Models:
-
Principle: Direct intracerebroventricular (ICV) infusion of Aβ peptides can induce neuroinflammation, oxidative stress, and cognitive deficits in rodents, mimicking aspects of AD pathology.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the molecular cascades initiated by selective BuChE inhibition is crucial for rational drug design and for identifying novel therapeutic targets. The following diagrams, rendered in DOT language, illustrate key pathways and experimental workflows.
Cholinergic and Anti-Inflammatory Signaling
Selective BuChE inhibition directly impacts both cholinergic neurotransmission and neuroinflammatory pathways.
Caption: Cholinergic and anti-inflammatory pathways modulated by selective BuChE inhibition.
BuChE and Amyloid-Beta Plaque Maturation
BuChE's interaction with Aβ is a critical aspect of its role in AD pathology.
Caption: Postulated role of BuChE in the maturation of amyloid-beta plaques.
Drug Discovery and Evaluation Workflow
A typical workflow for the identification and preclinical evaluation of a novel selective BuChE inhibitor.
Caption: A generalized workflow for the discovery of selective BuChE inhibitors.
Beyond Alzheimer's: BuChE Inhibition in Other Neurodegenerative Diseases
The rationale for selective BuChE inhibition extends beyond AD to other neurodegenerative conditions characterized by cholinergic deficits and neuroinflammation.
-
Parkinson's Disease Dementia (PDD) and Dementia with Lewy Bodies (DLB): Both PDD and DLB exhibit significant cholinergic deficits, often more severe than in AD. BuChE is the predominant cholinesterase in many key brain regions affected in PDD. Clinical trials with the dual inhibitor rivastigmine have shown benefits in PDD, suggesting that BuChE inhibition is a valuable therapeutic strategy. Selective BuChE inhibitors may offer a more targeted approach with a potentially better side-effect profile.
-
Vascular Dementia: Subcortical vascular dementia is also associated with cholinergic pathway disruption. The dual inhibitory action of rivastigmine has shown potential benefits for cognitive and behavioral symptoms in this condition.
Future Directions and Conclusion
Selective BuChE inhibition represents a promising and more targeted evolution of cholinergic therapy for neurodegenerative diseases. The increasing understanding of BuChE's multifaceted role in both neurotransmission and neuropathology underscores its importance as a drug target.
Future research should focus on:
-
Long-term studies in relevant animal models: To fully elucidate the disease-modifying potential of selective BuChE inhibitors on Aβ and tau pathologies.
-
Clinical trials with highly selective inhibitors: To validate the preclinical findings in human populations and to assess the clinical benefits in AD, PDD, and other dementias.
-
Exploration of novel signaling pathways: Further investigation into how BuChE inhibition impacts pathways like the Reelin-mediated signaling pathway could reveal additional therapeutic benefits.
-
Development of PET ligands for BuChE: To enable in vivo imaging of BuChE levels and inhibitor target engagement in the human brain.
BuChE-IN-7: A Technical Guide to its Discovery and Development
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
BuChE-IN-7, also identified as compound (R)-29, is a highly potent and selective inhibitor of human butyrylcholinesterase (hBuChE). Its development marks a significant step in the exploration of therapeutic agents targeting cholinergic system dysregulation, particularly in the context of neurodegenerative diseases like Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, development, and key characteristics of this compound, presenting quantitative data, detailed experimental protocols, and a visualization of its development workflow.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and drug-like properties.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Species | Notes |
| BuChE | 40 | Human (hBuChE) | [1] |
| BuChE | 80 | Equine (eqBuChE) | |
| AChE | >10,000 | Human (hAChE) | Highly selective for BuChE over AChE.[1] |
Table 2: Safety and ADME Profile
| Parameter | Value | Assay | Notes |
| Cytotoxicity (LC50) | 2.85 µM | HepG2 cell line | [1] |
| hERG Inhibition | < 50% at 10 µM | Patch-clamp assay | Low risk of cardiac toxicity.[1] |
| Metabolic Stability | 90% remaining after 2h | Human Liver Microsomes | High metabolic stability.[1] |
| Blood-Brain Barrier Permeability | High | PAMPA-BBB assay | Predicted to cross the blood-brain barrier. |
Table 3: In Vivo Efficacy
| Animal Model | Dosage | Effect | Notes |
| Scopolamine-induced amnesia in mice | 15 mg/kg (i.p.) | Pro-cognitive effect | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted during the discovery and characterization of this compound.
Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is used to determine the rate of cholinesterase activity.
-
Principle: The assay measures the hydrolysis of a thiocholine ester substrate by BuChE. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is measured colorimetrically at 412 nm. The rate of color change is proportional to the enzyme activity.
-
Materials:
-
Human recombinant BuChE
-
Butyrylthiocholine iodide (BTCI) - substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 7.4)
-
This compound (or other test inhibitors)
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the BuChE enzyme solution.
-
Add various concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, BTCI.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)
This in vitro assay is used to predict the passive permeability of a compound across the blood-brain barrier.
-
Principle: The assay utilizes a 96-well filter plate coated with a lipid solution that mimics the composition of the blood-brain barrier. The test compound is added to the donor wells, and its diffusion across the artificial membrane into the acceptor wells is measured over time.
-
Materials:
-
96-well filter plates (donor plate)
-
96-well acceptor plates
-
Porcine brain lipid extract in an organic solvent
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound
-
LC-MS/MS or UV-Vis spectrophotometer for quantification
-
-
Procedure:
-
Coat the filter membrane of the donor plate with the brain lipid solution and allow the solvent to evaporate.
-
Fill the acceptor wells with PBS.
-
Add a solution of this compound in PBS to the donor wells.
-
Assemble the donor and acceptor plates to create a "sandwich" and incubate at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).
-
The permeability coefficient (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * A * t) where [drug] is the concentration of the drug, V is the volume, A is the filter area, and t is the incubation time.
-
Passive Avoidance Test for In Vivo Cognitive Assessment
This behavioral test is used to evaluate the effect of a compound on learning and memory in rodents.
-
Principle: The test is based on the innate preference of rodents for dark environments. The animal is placed in a brightly lit chamber connected to a dark chamber. Upon entering the dark chamber, the animal receives a mild, aversive stimulus (e.g., a foot shock). The latency to re-enter the dark chamber in a subsequent trial is used as a measure of memory retention.
-
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, equipped with a grid floor for delivering a foot shock)
-
Scopolamine (to induce amnesia)
-
This compound
-
Experimental animals (e.g., mice)
-
-
Procedure:
-
Training Session:
-
Administer the vehicle or this compound to the animals at a specified time before training.
-
Administer scopolamine to induce a memory deficit (typically 30 minutes before training).
-
Place the mouse in the light compartment of the apparatus.
-
When the mouse enters the dark compartment, deliver a mild foot shock.
-
Remove the mouse from the apparatus.
-
-
Test Session (e.g., 24 hours later):
-
Place the mouse back into the light compartment.
-
Measure the latency time for the mouse to enter the dark compartment. A longer latency indicates better memory of the aversive experience.
-
Compare the latencies of the this compound treated group with the vehicle-treated and scopolamine-only groups to assess the pro-cognitive effects of the compound.
-
-
Discovery and Development Workflow
The following diagram illustrates the logical workflow that guided the discovery and development of this compound.
Conclusion
This compound ((R)-29) has emerged as a promising, highly selective inhibitor of butyrylcholinesterase with desirable drug-like properties and in vivo efficacy in a preclinical model of cognitive impairment. Its discovery and development have been guided by a systematic workflow, from rational design and synthesis to comprehensive in vitro and in vivo characterization. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, neuropharmacology, and drug discovery who are interested in the development of novel treatments for neurodegenerative diseases. Further investigation into the therapeutic potential of this compound is warranted.
References
Understanding the Selectivity of a Potent Butyrylcholinesterase Inhibitor: A Technical Guide
This technical guide provides an in-depth analysis of the selectivity of a representative butyrylcholinesterase (BuChE) inhibitor, referred to herein as Compound 16. The information presented is targeted towards researchers, scientists, and drug development professionals working on neurodegenerative diseases, particularly Alzheimer's disease, where BuChE is a significant therapeutic target.[1][2]
Introduction to Butyrylcholinesterase and its Role in Alzheimer's Disease
Butyrylcholinesterase (BuChE) is a serine hydrolase that, along with acetylcholinesterase (AChE), is responsible for the breakdown of the neurotransmitter acetylcholine.[3] While AChE is the primary enzyme for this function in a healthy brain, the role of BuChE becomes increasingly important in the later stages of Alzheimer's disease.[1][4] In the advanced stages of the disease, AChE levels are known to decrease, while BuChE activity either remains stable or increases.[2][4] This shift makes BuChE a compelling target for therapeutic intervention to manage the cognitive symptoms of Alzheimer's. The development of inhibitors with high selectivity for BuChE over AChE is a key strategy to minimize potential side effects associated with non-selective inhibition.[2]
Quantitative Analysis of Inhibitor Potency and Selectivity
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of an inhibitor for BuChE over AChE is determined by comparing their respective IC50 values.
The following table summarizes the in vitro inhibitory potency and selectivity of Compound 16 against human BuChE (huBuChE) and human AChE (huAChE).
| Compound | huBuChE IC50 (µM) | huAChE IC50 (µM) | Selectivity Index (SI) |
| Compound 16 | 0.443 | > 10 | > 22.6 |
| Rivastigmine | 0.035 | 0.280 | 8.0 |
| Data sourced from[3]. The selectivity index is calculated as IC50(huAChE) / IC50(huBuChE). |
As the data indicates, Compound 16 demonstrates submicromolar inhibition of huBuChE and shows no significant inhibition of huAChE at concentrations up to 10 µM, highlighting its high selectivity.[3] In comparison, the clinically used drug Rivastigmine shows a lower selectivity for BuChE.[3]
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. The following sections detail the methodologies typically employed.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
A widely used method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman.[3]
Principle: This assay is based on the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine) by the respective cholinesterase enzyme. The product of this reaction, thiocholine, then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at a specific wavelength (typically 412 nm). The rate of color change is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant AChE.[3]
-
Butyrylcholinesterase (BuChE) from equine serum or human recombinant BuChE.[3]
-
Acetylthiocholine iodide (ATCI) as a substrate for AChE.
-
Butyrylthiocholine iodide (BTCI) as a substrate for BuChE.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (e.g., pH 8.0).
-
Test inhibitor (e.g., Compound 16).
-
Reference inhibitor (e.g., donepezil, rivastigmine).[3]
-
96-well microplate reader.
Procedure:
-
Prepare solutions of the enzymes, substrates, DTNB, and the test inhibitor in the appropriate buffer.
-
In a 96-well plate, add the buffer, DTNB solution, and the enzyme solution to each well.
-
Add varying concentrations of the test inhibitor to the wells. A control well with no inhibitor is also prepared.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BuChE) to all wells.
-
Immediately measure the change in absorbance over time using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Visualization of Key Concepts
The following diagrams illustrate important concepts related to the study of BuChE inhibitors.
Caption: General mechanism of butyrylcholinesterase inhibition.
Caption: Workflow for the discovery and characterization of selective BuChE inhibitors.
Conclusion
The development of highly selective BuChE inhibitors like Compound 16 represents a promising avenue for the symptomatic treatment of later-stage Alzheimer's disease.[3] A thorough understanding of the quantitative measures of inhibitor potency and selectivity, coupled with robust experimental protocols, is crucial for the successful identification and optimization of such therapeutic agents. The methodologies and data presented in this guide serve as a foundational resource for researchers in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BuChE-IN-7: A Detailed Protocol for Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
BuChE-IN-7 has emerged as a potent and highly selective inhibitor of human butyrylcholinesterase (hBuChE), an enzyme increasingly recognized for its role in the progression of Alzheimer's disease and other neurological disorders. This document provides a comprehensive guide to the synthesis and purification of this compound, based on established scientific literature. The protocols outlined below are intended to equip researchers with the necessary information to produce high-purity this compound for in-vitro and in-vivo studies.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with this compound, also known as compound (R)-29 in some literature.
| Parameter | Value | Reference |
| hBuChE IC50 | 40 nM | [1] |
| eqBuChE IC50 | 80 nM | |
| Selectivity | Highly selective over acetylcholinesterase (AChE) | [1] |
| Cytotoxicity (HepG2) LC50 | 2.85 μM | [1] |
| Metabolic Stability (Human Liver Microsomes) | 90% of parent compound remaining after 2 hours | [1] |
Experimental Protocols
Synthesis of this compound (rac-29)
The synthesis of racemic this compound (rac-29) is achieved through a multi-step process involving the reaction of key intermediates. The following protocol is a generalized representation based on the synthesis of similar 3-(cyclohexylmethyl)amino-2-hydroxypropyl derivatives. For the specific synthesis of this compound, refer to the detailed procedures outlined by Panek D, et al. in the European Journal of Medicinal Chemistry, 2023;249:115135.[1]
Materials and Reagents:
-
Appropriate starting materials (e.g., a suitable epoxide and cyclohexylmethylamine)
-
Solvents (e.g., methanol, ethanol, dichloromethane)
-
Catalysts (if required)
-
Reagents for work-up and purification (e.g., sodium bicarbonate, brine, magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting epoxide in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine: Add cyclohexylmethylamine to the reaction mixture. The reaction may be stirred at room temperature or heated depending on the specific protocol.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture and perform an aqueous work-up. This typically involves washing with a mild base (e.g., saturated sodium bicarbonate solution) and brine.
-
Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification of this compound
Purification of the synthesized this compound is critical to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a standard and effective method for this purpose.
Materials and Equipment:
-
Crude this compound
-
Silica gel for column chromatography
-
Eluent system (a mixture of solvents, e.g., hexane and ethyl acetate or dichloromethane and methanol)
-
Chromatography column
-
Fraction collector (optional)
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Chiral Separation (for (R)-29): To obtain the specific enantiomer, (R)-29, a chiral separation step is necessary. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or through the use of a chiral resolving agent.
Visualizations
Signaling Pathway Inhibition
The following diagram illustrates the inhibitory action of this compound on the butyrylcholinesterase signaling pathway.
Caption: Inhibition of acetylcholine hydrolysis by this compound.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols: Step-by-Step BuChE-IN-7 Enzyme Kinetic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BuChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine. While acetylcholinesterase (AChE) is the primary enzyme responsible for acetylcholine degradation at the synaptic cleft, BuChE is found in various tissues, including the plasma, liver, and brain, and its activity becomes more significant in the later stages of Alzheimer's disease. This makes BuChE a compelling therapeutic target for the development of novel treatments for neurodegenerative disorders.
BuChE-IN-7 is a novel selective inhibitor of butyrylcholinesterase. These application notes provide a detailed protocol for conducting an enzyme kinetic assay to determine the inhibitory potency of this compound. The assay is based on the well-established Ellman's method, which uses butyrylthiocholine (BTC) as a substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as a chromogen. The enzymatic hydrolysis of BTC by BuChE produces thiocholine, which reacts with DTNB to generate the yellow anion 5-thio-2-nitrobenzoate (TNB), detectable by spectrophotometry at 412 nm. By measuring the rate of TNB formation in the presence of varying concentrations of this compound, key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) can be determined.
Signaling Pathway and Inhibition
Butyrylcholinesterase contributes to the hydrolysis of acetylcholine in the synaptic cleft, thereby regulating cholinergic signaling. Inhibition of BuChE by a compound like this compound leads to an increase in the concentration and duration of action of acetylcholine, which can help to ameliorate cognitive deficits associated with neurodegenerative diseases.
Caption: Inhibition of acetylcholine hydrolysis by this compound.
Experimental Workflow
The following diagram outlines the major steps involved in the this compound enzyme kinetic assay.
Caption: Step-by-step workflow for the this compound kinetic assay.
Materials and Methods
Reagents and Materials
-
Butyrylcholinesterase (BuChE) from equine serum
-
This compound (Test Inhibitor)
-
Butyrylthiocholine iodide (BTC)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate, clear, flat-bottom
-
Microplate reader capable of kinetic measurements at 412 nm
-
Multichannel pipette
-
Serological pipettes and tips
Reagent Preparation
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM phosphate buffer and adjust the pH to 7.4.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to a final concentration of 10 mM. Protect from light.
-
BTC Solution (100 mM): Dissolve an appropriate amount of butyrylthiocholine iodide in deionized water to a final concentration of 100 mM.
-
BuChE Stock Solution (e.g., 1 U/mL): Prepare a stock solution of BuChE in phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in 100% DMSO to create a high-concentration stock solution.
Experimental Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL per well.
Preparation of Working Solutions
-
DTNB Working Solution (0.5 mM): Dilute the 10 mM DTNB stock solution 1:20 in phosphate buffer.
-
BTC Working Solution (10 mM): Dilute the 100 mM BTC stock solution 1:10 in phosphate buffer.
-
BuChE Working Solution: Dilute the BuChE stock solution in phosphate buffer to a concentration that provides a linear rate of absorbance increase at 412 nm for at least 10 minutes. This needs to be determined empirically.
-
This compound Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer containing a final DMSO concentration of 1% (or a concentration that does not affect enzyme activity). A typical 10-point, 3-fold serial dilution starting from 100 µM might be appropriate, but the concentration range should be adjusted based on the expected potency of the inhibitor.
Assay Procedure
-
Plate Setup:
-
Blank wells: 180 µL of phosphate buffer.
-
Control wells (100% activity): 140 µL of phosphate buffer + 20 µL of BuChE working solution + 20 µL of 1% DMSO (or vehicle).
-
Inhibitor wells: 140 µL of phosphate buffer + 20 µL of BuChE working solution + 20 µL of each this compound serial dilution.
-
-
Pre-incubation: Add the components as described above to the respective wells. Mix gently and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: To all wells (except the blank), add 20 µL of the BTC working solution to initiate the enzymatic reaction. The final concentration of BTC in the well will be 1 mM.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30-60 seconds for 10-20 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the absence of the inhibitor (100% activity).
-
Determine the IC50 value: Plot the % inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Determine the inhibitor constant (Ki): To determine the mechanism of inhibition and the Ki value, the assay should be repeated with varying concentrations of both the substrate (BTC) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Dixon plots.
Quantitative Data Summary
The following table presents hypothetical kinetic data for this compound.
| Parameter | Value |
| IC50 | 150 nM |
| Ki | 75 nM |
| Mechanism of Inhibition | Competitive |
Note: The provided values are for illustrative purposes only and the actual values for this compound must be determined experimentally.
Troubleshooting
-
High background absorbance: Ensure that the DTNB solution is fresh and protected from light.
-
Non-linear reaction rate: The enzyme concentration may be too high, leading to substrate depletion. Reduce the enzyme concentration.
-
Inconsistent results: Ensure accurate pipetting and proper mixing of reagents. Maintain a constant temperature throughout the assay. Check the stability of the inhibitor in the assay buffer.
-
Inhibitor insolubility: Ensure the final concentration of DMSO is low and does not affect enzyme activity. If the inhibitor precipitates, consider using a different solvent or a lower starting concentration.
Application Notes and Protocols for Cell-Based Assay of BuChE-IN-7 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BuChE), also known as plasma cholinesterase, is a serine hydrolase that, along with acetylcholinesterase (AChE), plays a role in regulating cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine.[1][2] While AChE is the primary enzyme responsible for acetylcholine breakdown at synaptic clefts, BuChE activity becomes increasingly significant in pathological conditions such as Alzheimer's disease, where AChE levels decline and BuChE levels can increase, particularly in association with amyloid-β plaques.[1][2][3] This makes BuChE an important therapeutic target for neurodegenerative disorders.
BuChE-IN-7 is a potent and selective inhibitor of human butyrylcholinesterase (hBuChE). Understanding its activity in a cellular context is crucial for evaluating its therapeutic potential. This document provides detailed protocols for a cell-based assay to determine the inhibitory activity of this compound using the human neuroblastoma cell line SH-SY5Y, which endogenously expresses BuChE.[4]
Principle of the Assay
The cell-based assay for BuChE activity is adapted from the well-established Ellman's method.[5][6][7] The principle of this colorimetric assay is as follows:
-
Cell Lysis: SH-SY5Y cells are treated with this compound and subsequently lysed to release intracellular enzymes, including BuChE.
-
Enzymatic Reaction: The cell lysate is incubated with the substrate butyrylthiocholine iodide (BTC). BuChE present in the lysate hydrolyzes BTC to produce thiocholine.
-
Colorimetric Detection: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored product.
-
Quantification: The rate of TNB formation is measured spectrophotometrically at 412 nm. The inhibitory effect of this compound is determined by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and reference compounds.
Table 1: Inhibitory Activity of this compound
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | Human BuChE (hBuChE) | 40 nM | [2] |
| This compound | Equine BuChE (eqBuChE) | 80 nM |
Table 2: Inhibitory Activity of Reference Cholinesterase Inhibitors
| Compound | Target Enzyme | IC50 Value | Source |
| Tacrine | AChE (from electric eel) | 0.0145 µM | [8] |
| BuChE (from equine serum) | 0.003 µM | [8] | |
| Rivastigmine | AChE | 74.2 µM | |
| BuChE | 0.495 µM |
Experimental Protocols
Materials and Reagents
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell lysis buffer (e.g., 0.1 M phosphate buffer, pH 7.4, with 1% Triton X-100)
-
Protein assay reagent (e.g., BCA or Bradford)
-
96-well microplates (clear, flat-bottom)
-
Butyrylthiocholine iodide (BTC)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Microplate reader capable of measuring absorbance at 412 nm
Cell Culture of SH-SY5Y Cells
-
Thawing and Seeding: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing pre-warmed complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh growth medium and seed into a T-75 flask.[9][10][11]
-
Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.[11]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge. Resuspend the cells and subculture at a ratio of 1:3 to 1:6.[9][10]
Cell-Based BuChE Inhibition Assay
-
Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (medium with DMSO) and a positive control inhibitor (e.g., rivastigmine). Incubate for the desired treatment time (e.g., 1-2 hours).
-
Cell Lysis: After incubation, aspirate the medium and wash the cells once with 100 µL of ice-cold PBS. Add 50 µL of ice-cold cell lysis buffer to each well. Incubate on ice for 10-15 minutes with gentle shaking.
-
Protein Quantification: Transfer a small aliquot (e.g., 10 µL) of the cell lysate from each well to a separate 96-well plate for protein quantification using a standard protein assay kit. This is to normalize the enzyme activity to the total protein content.
-
Enzyme Activity Measurement (Ellman's Method):
-
Prepare the Ellman's reaction mixture containing 0.1 M phosphate buffer (pH 7.4), 0.5 mM DTNB, and 1 mM BTC.
-
To the remaining cell lysate in the original 96-well plate, add 150 µL of the Ellman's reaction mixture.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes in kinetic mode.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well from the linear portion of the kinetic curve.
-
Normalize the reaction rate to the protein concentration of the corresponding lysate.
-
Calculate the percentage of BuChE inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
References
- 1. Butyrylcholinesterase is Associated with β-Amyloid Plaques in the Transgenic APPSWE/PSEN1dE9 Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of AChE with Aβ Aggregates in Alzheimer’s Brain: Therapeutic Relevance of IDN 5706 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Butyrylcholinesterase in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. scribd.com [scribd.com]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 8. mdpi.com [mdpi.com]
- 9. SH-SY5Y Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]
- 10. SH-SY5Y culturing [protocols.io]
- 11. accegen.com [accegen.com]
Application Notes and Protocols for Utilizing BuChE-IN-7 in an Alzheimer's Disease Animal Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of BuChE-IN-7, a selective butyrylcholinesterase (BuChE) inhibitor, in a murine model of Alzheimer's disease (AD). This document outlines the rationale for targeting BuChE in AD, the pharmacological properties of this compound, and step-by-step experimental procedures for evaluating its therapeutic potential.
Introduction to Butyrylcholinesterase as a Therapeutic Target in Alzheimer's Disease
Alzheimer's disease is characterized by a progressive decline in cognitive function, which is associated with a deficit in cholinergic neurotransmission. While acetylcholinesterase (AChE) has been the primary target for many AD therapies, evidence suggests that butyrylcholinesterase (BuChE) also plays a significant role in acetylcholine (ACh) hydrolysis, particularly as the disease progresses. In the AD brain, AChE activity tends to decrease, while BuChE activity can remain stable or even increase.[1][2] Furthermore, BuChE is associated with amyloid-beta (Aβ) plaques, a hallmark of AD pathology, and may be involved in their maturation.[3] Selective inhibition of BuChE, therefore, presents a promising therapeutic strategy to enhance cholinergic signaling and potentially modulate Aβ pathology with a reduced risk of certain cholinergic side effects.
This compound: A Selective Butyrylcholinesterase Inhibitor
This compound is a potent and highly selective inhibitor of butyrylcholinesterase. Its selectivity for BuChE over AChE makes it a valuable tool for investigating the specific role of BuChE in AD pathogenesis and for developing targeted therapeutics.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C25H34N2O2[4] |
| Molecular Weight | 394.55 g/mol [5] |
| IUPAC Name | N-[(2R)-3-(cyclohexylmethylamino)-2-hydroxypropyl]-3,3-diphenylpropanamide[4] |
Pharmacological Data:
| Parameter | Value | Species |
| IC50 (BuChE) | 40 nM[5] | Human |
| IC50 (BuChE) | 80 nM[5] | Equine |
| In Vivo Efficacious Dose | 15 - 30 mg/kg (i.p.)[5] | Mouse |
Animal Model Protocol: Amyloid-β Induced Cognitive Deficit Model
This protocol describes the induction of an Alzheimer's-like pathology in mice through the intracerebroventricular (i.c.v.) injection of aggregated amyloid-β peptide (Aβ1-40), a methodology known to induce cognitive deficits.[6]
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in an Aβ-induced mouse model of AD.
Detailed Methodologies
1. Animal Subjects:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: House mice in groups of 4-5 per cage with ad libitum access to food and water, under a 12-hour light/dark cycle.
-
Acclimatization: Allow mice to acclimatize to the housing facility for at least one week prior to the start of the experiment.
2. Preparation of Aggregated Aβ1-40:
-
Reconstitute synthetic Aβ1-40 peptide in sterile phosphate-buffered saline (PBS) to a concentration of 1 mg/mL.
-
Incubate the solution at 37°C for 72 hours to promote aggregation.
3. Preparation of this compound Solution:
-
Dissolve this compound in a vehicle solution suitable for intraperitoneal (i.p.) injection (e.g., 10% DMSO, 40% PEG300, 50% PBS).
-
Prepare solutions to deliver doses of 15 mg/kg and 30 mg/kg in a volume of 10 mL/kg body weight.
4. Intracerebroventricular (i.c.v.) Injection:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Secure the mouse in a stereotaxic frame.
-
Inject 3 μL of the aggregated Aβ1-40 solution (or vehicle for the control group) into the lateral ventricle using the following coordinates from bregma: AP -0.2 mm, ML ±1.0 mm, DV -2.5 mm.
5. This compound Administration:
-
Acute Treatment: Administer a single i.p. injection of this compound (15 or 30 mg/kg) or vehicle 30 minutes prior to behavioral testing.
-
Chronic Treatment: Administer daily i.p. injections of this compound (15 or 30 mg/kg) or vehicle for a period of 7-14 days following the i.c.v. injection.
6. Behavioral Assessment:
-
Perform behavioral tests during the light phase of the light/dark cycle.
-
Y-Maze Test (Spontaneous Alternation):
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into all three arms.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
-
Novel Object Recognition Test (NORT):
-
Habituation: Allow the mouse to explore an empty open-field arena for 10 minutes.
-
Training: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing: 24 hours after training, replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.
-
Record the time spent exploring each object.
-
Calculate the discrimination index as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100.
-
7. Tissue Collection and Biochemical Analysis:
-
Following the final behavioral test, euthanize the mice and collect the brains.
-
Dissect the hippocampus and cortex for biochemical analyses.
-
Measurement of Oxidative Stress: Assess levels of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) as markers of lipid peroxidation.
-
Measurement of Neuroinflammation: Quantify levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits.
-
Quantification of Aβ Levels: Measure the levels of soluble and insoluble Aβ1-42 using ELISA.
Expected Quantitative Data
The following tables summarize expected outcomes based on literature for selective BuChE inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 |
| This compound | Human BuChE | 40 nM[5] |
| Equine BuChE | 80 nM[5] |
Table 2: Representative Behavioral Test Outcomes
| Treatment Group | Y-Maze (% Alternation) | Novel Object Recognition (Discrimination Index) |
| Vehicle + Vehicle | 65-75% | 30-40% |
| Aβ1-40 + Vehicle | 40-50% | 5-15% |
| Aβ1-40 + this compound (15 mg/kg) | 55-65% | 20-30% |
| Aβ1-40 + this compound (30 mg/kg) | 60-70% | 25-35% |
Table 3: Representative Biochemical Marker Analysis
| Treatment Group | Hippocampal TNF-α (pg/mg protein) | Cortical MDA (nmol/mg protein) | Soluble Aβ1-42 (pg/mg protein) |
| Vehicle + Vehicle | Baseline | Baseline | Baseline |
| Aβ1-40 + Vehicle | Increased | Increased | Increased |
| Aβ1-40 + this compound | Reduced | Reduced | Reduced |
Signaling Pathways Modulated by BuChE Inhibition
The therapeutic effects of selective BuChE inhibition in Alzheimer's disease are believed to be mediated through multiple signaling pathways.
Cholinergic Anti-Inflammatory Pathway
Caption: this compound inhibits BuChE, increasing ACh levels and activating the cholinergic anti-inflammatory pathway.
By inhibiting BuChE, this compound increases the availability of acetylcholine in the synaptic cleft. This elevated ACh can then act on α7 nicotinic acetylcholine receptors (α7-nAChRs) present on microglia and astrocytes. Activation of these receptors is known to suppress the production of pro-inflammatory cytokines, thereby dampening neuroinflammation, a key component of AD pathology.[7]
Neuroprotective Signaling
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrylcholinesterase is Associated with β-Amyloid Plaques in the Transgenic APPSWE/PSEN1dE9 Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C25H34N2O2 | CID 165430608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Characterization of BuChE-IN-7 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BuChE), also known as plasma cholinesterase, is an enzyme that hydrolyzes choline-based esters. While its physiological role is not fully elucidated, it is a significant target in the study and treatment of neurodegenerative diseases, particularly Alzheimer's disease. In the later stages of Alzheimer's, as acetylcholinesterase (AChE) levels decrease, BuChE plays a more prominent role in the hydrolysis of the neurotransmitter acetylcholine.[1][2][3][4] Therefore, selective inhibitors of BuChE are of great interest for therapeutic development.
BuChE-IN-7 is a highly potent and selective inhibitor of human butyrylcholinesterase (hBuChE).[5][6] Specifically, the (R)-29 enantiomer of this compound has demonstrated significant inhibitory activity.[5][6] These application notes provide a comprehensive overview of the in vitro characterization of this compound's inhibitory activity, including detailed protocols for key experiments and data presentation.
Quantitative Data Summary
The inhibitory activity of this compound and its enantiomers has been quantified against both human and equine BuChE. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Compound | Target Enzyme | IC50 Value (nM) |
| This compound ((R)-29) | Human BuChE (hBuChE) | 40[5][6] |
| This compound | Equine BuChE (eqBuChE) | 80[5] |
Signaling Pathway
The primary mechanism of action for BuChE inhibitors in the context of Alzheimer's disease is the potentiation of cholinergic neurotransmission. By inhibiting BuChE, the degradation of acetylcholine is reduced, leading to increased levels of this neurotransmitter in the synaptic cleft. This can help to compensate for the loss of cholinergic neurons and improve cognitive function.
Caption: Cholinergic synapse and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for the in vitro characterization of this compound inhibitory activity.
Determination of IC50 using Ellman's Assay
The most widely used method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman.[7][8][9] This assay is based on the hydrolysis of the substrate butyrylthiocholine (BTC) by BuChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Human or equine butyrylcholinesterase (BuChE)
-
This compound
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BuChE in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.
-
Prepare a stock solution of BTCI in distilled water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
BuChE solution
-
Varying concentrations of this compound or vehicle control.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
To each well, add DTNB solution.
-
To initiate the enzymatic reaction, add the BTCI substrate solution to each well.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the BuChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Caption: Experimental workflow for IC50 determination using Ellman's assay.
Enzyme Kinetic Studies to Determine the Mechanism of Inhibition
To understand how this compound inhibits BuChE, enzyme kinetic studies are performed. These studies can reveal whether the inhibitor is competitive, non-competitive, or follows a mixed-type inhibition pattern.
Materials:
-
Same as for the IC50 determination assay.
Procedure:
-
Assay Setup:
-
Set up a series of reactions in a 96-well plate.
-
Each series will have a fixed concentration of this compound (including a zero-inhibitor control).
-
Within each series, vary the concentration of the substrate (BTCI).
-
-
Measurement:
-
Follow the same procedure as the Ellman's assay to measure the initial reaction velocities (rate of change in absorbance) for each combination of inhibitor and substrate concentration.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Analyze the changes in Vmax (the maximum reaction rate) and Km (the Michaelis constant, which is the substrate concentration at half Vmax) in the presence of the inhibitor.
-
Competitive inhibition: The lines on the plot will intersect at the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Mixed-type inhibition: The lines will intersect at a point other than the axes (both Vmax and Km are altered).
-
-
Caption: Logical workflow for determining the mechanism of BuChE inhibition.
Conclusion
The in vitro characterization of this compound's inhibitory activity is crucial for its development as a potential therapeutic agent. The protocols outlined in these application notes provide a robust framework for researchers to accurately determine the potency and mechanism of action of this and other BuChE inhibitors. Consistent and standardized methodologies are essential for the reliable comparison of data across different studies and for advancing the field of drug discovery for neurodegenerative diseases.
References
- 1. Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25887E [pubs.rsc.org]
- 2. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of new, highly potent and selective inhibitors of BuChE - design, synthesis, in vitro and in vivo evaluation and crystallography studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
Application Notes and Protocols: Measuring BuChE-IN-7 Blood-Brain Barrier Permeability in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. This barrier is crucial for protecting the brain from pathogens and toxins. However, it also poses a significant challenge for the delivery of therapeutic agents to the brain. Butyrylcholinesterase (BuChE) has emerged as a significant target in the later stages of Alzheimer's disease, as its levels increase while acetylcholinesterase (AChE) levels decrease.[1][2] BuChE-IN-7 is a butyrylcholinesterase inhibitor, and understanding its ability to cross the BBB is paramount in evaluating its potential as a CNS drug.
These application notes provide detailed protocols for quantifying the BBB permeability of this compound in a mouse model. The described methods include in situ brain perfusion for direct measurement of brain uptake, as well as the analysis of brain and plasma concentrations following systemic administration to determine the brain-to-plasma ratio (Kp). Quantification of this compound is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Data Presentation
Table 1: Physicochemical Properties of Typical Butyrylcholinesterase Inhibitors
| Property | Typical Range | Importance for BBB Permeability |
| Molecular Weight (MW) | < 500 Da | Smaller molecules generally exhibit better BBB penetration. |
| LogP (Octanol-Water Partition Coefficient) | 1 - 4 | Indicates lipophilicity; a moderate level is optimal for crossing the lipid-rich BBB.[3] |
| Polar Surface Area (PSA) | < 90 Ų | Lower PSA is associated with increased BBB permeability. |
| Hydrogen Bond Donors | < 3 | Fewer hydrogen bond donors reduce the likelihood of being trapped by the aqueous environment and improve lipid membrane passage. |
| Hydrogen Bond Acceptors | < 7 | Fewer hydrogen bond acceptors are generally favorable for BBB penetration. |
Table 2: Example Data from a Hypothetical In Situ Brain Perfusion Study of this compound
| Parameter | Value | Unit | Description |
| Perfusion Time | 1, 2, 5, 10 | min | Duration of the in situ brain perfusion. |
| Brain Concentration (C_brain) | Varies | ng/g | Concentration of this compound in the brain tissue. |
| Perfusate Concentration (C_perf) | 1000 | ng/mL | Concentration of this compound in the perfusion fluid. |
| Calculated Permeability-Surface Area Product (PS) | X.XX | mL/s/g | Rate of this compound uptake into the brain, corrected for brain weight. |
Table 3: Example Data from a Pharmacokinetic Study of this compound in Mice
| Time Point (post-dose) | Plasma Concentration (C_p) (ng/mL) | Brain Concentration (C_b) (ng/g) | Brain-to-Plasma Ratio (Kp) |
| 0.5 hr | 500 | 150 | 0.3 |
| 1 hr | 350 | 120 | 0.34 |
| 2 hr | 200 | 80 | 0.4 |
| 4 hr | 100 | 50 | 0.5 |
| 8 hr | 25 | 15 | 0.6 |
Experimental Protocols
Protocol 1: In Situ Mouse Brain Perfusion
This technique allows for the direct measurement of the unidirectional influx of a compound across the BBB, minimizing the influence of peripheral metabolism and plasma protein binding.
Materials:
-
This compound
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O2/5% CO2, pH 7.4)
-
Heparinized saline
-
Peristaltic pump
-
Surgical instruments (scissors, forceps, clamps)
-
Syringes and needles
-
Liquid nitrogen
-
Homogenizer
-
Centrifuge
Procedure:
-
Animal Preparation: Anesthetize the mouse via intraperitoneal injection. Ensure a deep level of anesthesia is achieved by checking for the absence of a pedal withdrawal reflex.
-
Surgical Procedure:
-
Make a midline incision in the neck to expose the trachea and common carotid arteries.
-
Carefully separate the common carotid arteries from the surrounding tissue and vagus nerve.
-
Ligate the distal end of one carotid artery.
-
Place a loose ligature around the proximal end.
-
Make a small incision in the artery and insert a cannula connected to the perfusion line.
-
Secure the cannula with the proximal ligature.
-
Cut both jugular veins to allow for outflow.
-
-
Perfusion:
-
Begin perfusion with heparinized saline for 30-60 seconds to wash out the blood.
-
Switch to the perfusion buffer containing a known concentration of this compound (e.g., 1 µM).
-
Perfuse for a defined period (e.g., 1, 2, 5, or 10 minutes) at a constant flow rate (e.g., 2.5 mL/min).
-
-
Brain Collection and Processing:
-
At the end of the perfusion, decapitate the mouse and quickly remove the brain.
-
Rinse the brain with ice-cold saline to remove any remaining surface contamination.
-
Weigh the brain and immediately freeze it in liquid nitrogen.
-
Store at -80°C until analysis.
-
For analysis, homogenize the brain tissue in an appropriate buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for LC-MS/MS analysis.
-
Protocol 2: Brain and Plasma Sample Collection for Kp Determination
This protocol describes the collection of samples following systemic administration of this compound to determine its distribution between the brain and plasma.
Materials:
-
This compound formulated for in vivo administration (e.g., in saline with a solubilizing agent)
-
Anesthetic
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical instruments
-
Saline
-
Liquid nitrogen
-
Centrifuge
Procedure:
-
Drug Administration: Administer this compound to mice via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Sample Collection at Predetermined Time Points:
-
At each time point (e.g., 0.5, 1, 2, 4, 8 hours post-dose), anesthetize a group of mice.
-
Perform a cardiac puncture to collect blood into an EDTA-coated tube.
-
Immediately following blood collection, perfuse the mouse transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Decapitate the mouse, remove the brain, rinse with cold saline, weigh, and flash-freeze in liquid nitrogen.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma. Collect the plasma and store it at -80°C.
-
Brain: Process the brain tissue as described in Protocol 1 (homogenization and centrifugation) to obtain the supernatant for analysis.
-
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for developing an LC-MS/MS method for the quantification of this compound in plasma and brain homogenate supernatant. Method optimization will be required for this specific analyte.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
This compound analytical standard
-
Internal standard (IS) (ideally a stable isotope-labeled version of this compound)
-
Acetonitrile or other protein precipitation solvent
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma or brain supernatant, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the analytical column.
-
Use a gradient elution with the mobile phases to separate this compound from matrix components. The gradient should be optimized to provide a sharp, symmetrical peak for the analyte.
-
-
Mass Spectrometry:
-
Optimize the mass spectrometer parameters for this compound and the internal standard. This includes determining the precursor and product ions for multiple reaction monitoring (MRM) and optimizing the collision energy and other source parameters.
-
Acquire data in MRM mode for selective and sensitive quantification.
-
-
-
Data Analysis:
-
Generate a standard curve by spiking known concentrations of this compound into blank plasma and brain homogenate and processing them alongside the study samples.
-
Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/IS) against the standard curve.
-
Mandatory Visualizations
Caption: Experimental workflow for measuring this compound BBB permeability.
Caption: Simplified signaling pathway of this compound crossing the BBB.
References
Application Notes and Protocols: Assessing BuChE-IN-7 Cytotoxicity in Neuronal Cell Lines
Introduction
Butyrylcholinesterase (BuChE) has emerged as a significant therapeutic target for neurodegenerative diseases, particularly Alzheimer's disease. As research into novel BuChE inhibitors like BuChE-IN-7 advances, a thorough assessment of their cytotoxic effects on neuronal cells is paramount to ensure their safety and therapeutic potential. These application notes provide a comprehensive protocol for evaluating the cytotoxicity of this compound in neuronal cell lines, enabling researchers, scientists, and drug development professionals to obtain reliable and reproducible data. The protocols outlined below cover essential assays for cell viability, membrane integrity, and apoptosis, and include data presentation guidelines and visualizations to facilitate clear interpretation of results.
Recommended Neuronal Cell Line: SH-SY5Y
The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized model for neurotoxicity studies. These cells can be differentiated into a more mature neuron-like phenotype, expressing various neuronal markers, making them a suitable in vitro model to assess the potential neurotoxic effects of compounds.[1]
I. Experimental Protocols
Cell Culture and Differentiation of SH-SY5Y Cells
A crucial step for mimicking a more physiologically relevant neuronal model is the differentiation of SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
6-well and 96-well cell culture plates
Protocol:
-
Maintenance of Undifferentiated Cells: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation Protocol:
-
Seed SH-SY5Y cells in the desired culture plates.
-
For differentiation, reduce the FBS concentration to 1% and add 10 µM Retinoic Acid to the culture medium.
-
Incubate the cells for 5-7 days, replacing the medium with fresh RA-containing medium every 2-3 days.
-
For terminal differentiation, subsequently treat the cells with 50 ng/mL BDNF in serum-free medium for an additional 3-5 days. Differentiated cells will exhibit a more neuron-like morphology with extended neurites.
-
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[2]
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Seed and differentiate SH-SY5Y cells in a 96-well plate at a density of 1.5 × 10^4 cells/well.[2]
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the differentiation medium and treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Assessment of Cell Membrane Integrity (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[2]
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
Protocol:
-
Seed and differentiate SH-SY5Y cells in a 96-well plate at a density of 1.5 × 10^4 cells/well.[2]
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
After incubation, collect the cell culture supernatant.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate LDH release as a percentage of the positive control (usually a lysis buffer provided with the kit).
Assessment of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. It can be assessed by measuring the activity of caspases and the expression of apoptosis-related proteins.
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
This compound stock solution
-
Commercially available Caspase-Glo® 3/7 Assay kit
Protocol:
-
Seed and differentiate SH-SY5Y cells in a white-walled 96-well plate.
-
Treat cells with this compound at various concentrations for a predetermined time.
-
Perform the Caspase-Glo® 3/7 assay according to the manufacturer's protocol.
-
Measure luminescence using a luminometer.
The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical indicator of the apoptotic state of a cell.[3][4]
Materials:
-
Differentiated SH-SY5Y cells in 6-well plates
-
This compound stock solution
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat differentiated SH-SY5Y cells in 6-well plates with this compound.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the β-actin loading control.
II. Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 5.5 |
| 10 | 85 ± 6.1 | 78 ± 5.9 | 70 ± 6.3 |
| 50 | 60 ± 5.8 | 52 ± 6.2 | 45 ± 5.7 |
| 100 | 40 ± 4.9 | 35 ± 5.3 | 28 ± 4.8 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on Membrane Integrity (LDH Assay)
| This compound Conc. (µM) | % LDH Release (24h) | % LDH Release (48h) | % LDH Release (72h) |
| 0 (Control) | 5 ± 1.2 | 6 ± 1.5 | 7 ± 1.8 |
| 1 | 6 ± 1.4 | 8 ± 1.6 | 10 ± 2.1 |
| 10 | 15 ± 2.5 | 25 ± 3.1 | 35 ± 3.8 |
| 50 | 40 ± 4.1 | 55 ± 4.9 | 65 ± 5.2 |
| 100 | 65 ± 5.3 | 75 ± 6.0 | 85 ± 6.5 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Effect of this compound on Caspase-3/7 Activity
| This compound Conc. (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| 0 (Control) | 1500 ± 120 | 1.0 |
| 1 | 1650 ± 135 | 1.1 |
| 10 | 3000 ± 250 | 2.0 |
| 50 | 6750 ± 540 | 4.5 |
| 100 | 9000 ± 720 | 6.0 |
Data are presented as mean ± SD from three independent experiments.
III. Visualization
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in BuChE-IN-7 Synthesis
This guide provides troubleshooting advice for researchers encountering low yields during the synthesis of BuChE-IN-7. The content is structured in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a very low overall yield for the multi-step synthesis of this compound. Where should I start troubleshooting?
A1: A low overall yield in a multi-step synthesis is often due to a cumulative loss across all stages or a critical failure in one specific step. We recommend a systematic approach:
-
Analyze Each Step: Do not proceed to the next step if the yield of the current step is significantly lower than expected. Optimize each reaction individually.
-
Confirm Intermediate Purity: Ensure the purity of each intermediate before proceeding. Impurities can interfere with subsequent reactions. Use techniques like NMR, LC-MS, and TLC to confirm purity.
-
Re-evaluate Reaction Conditions: Small deviations in reaction conditions (temperature, time, atmosphere) can have a large impact on yield.
Below is a diagram illustrating a potential workflow for synthesizing and troubleshooting this compound.
Caption: A general workflow for the synthesis of this compound and the associated troubleshooting cycle.
Step-by-Step Troubleshooting Guide
Step 1: Synthesis of Intermediate A (e.g., via Suzuki Coupling)
Q2: My Suzuki coupling reaction to form the biaryl core is showing low conversion to the desired product. What are the common causes?
A2: Low conversion in Suzuki coupling is often related to the catalyst, base, or reaction atmosphere.
-
Catalyst Inactivation: The Palladium catalyst is sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Degas all solvents and reagents thoroughly.
-
Incorrect Base: The choice and amount of base are critical. An inappropriate base can lead to side reactions or incomplete reaction. We recommend screening different bases.
-
Reagent Quality: Boronic acids can degrade over time. Use fresh or properly stored boronic acid.
| Parameter | Condition A (Low Yield) | Condition B (Optimized Yield) |
| Catalyst | Pd(PPh₃)₄ (0.05 eq) | Pd(dppf)Cl₂ (0.05 eq) |
| Base | Na₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) |
| Atmosphere | Air | Argon |
| Solvent | Toluene/H₂O | Dioxane/H₂O (degassed) |
| Temperature | 80 °C | 100 °C |
| Yield | ~25% | >80% |
Step 2: Boc Deprotection of Intermediate A
Q3: The Boc deprotection of my piperidine intermediate is incomplete, and I see a mix of starting material and product. How can I drive the reaction to completion?
A3: Incomplete Boc deprotection is typically due to insufficient acid strength or quantity, or a short reaction time.
-
Acid Choice: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is highly effective. If using HCl in dioxane, ensure it is fresh and of the correct concentration.
-
Reaction Time & Temperature: While often rapid at room temperature, some substrates may require longer reaction times or gentle warming. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
| Parameter | Condition A (Incomplete) | Condition B (Complete) |
| Acid | 1M HCl in Ether (2 eq) | TFA (10 eq) in DCM |
| Temperature | 0 °C to RT | Room Temperature |
| Time | 1 hour | 2-4 hours |
| Workup | Aqueous wash | Evaporation, trituration with ether |
| Result | Mixture of SM and Product | >95% Product |
Step 3 & 4: Carbamoylation and Carbamate Formation
Q4: The final carbamate formation step is resulting in a low yield of this compound. What are potential side reactions or issues?
A4: The formation of the two carbamate functionalities in this compound can be challenging. A low yield in the final step could be due to several factors:
-
Reagent Reactivity: Phosgene derivatives and isocyanates are highly reactive and sensitive to moisture. Ensure all glassware is oven-dried and reagents are handled under inert gas.
-
Order of Addition: The order in which you add reagents can be critical. A stepwise approach, isolating intermediates, may provide better yields than a one-pot synthesis.
-
Side Reactions: The hydroxyl group of the phenyl ring and the secondary amine of the piperidine have different nucleophilicities. This can lead to the formation of undesired side products if reaction conditions are not carefully controlled. A common issue is the formation of urea byproducts from the reaction of the amine with the carbamoylating agent.
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) |
| Carbamoylating Agent | Dimethylcarbamoyl chloride | 4-Chlorophenyl isocyanate |
| Base | Triethylamine | DIPEA |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Solvent | DCM | Anhydrous THF |
| Result | Complex mixture, low yield | Cleaner reaction, higher yield |
Below is a troubleshooting decision tree for the final carbamate formation step.
Caption: A decision tree for troubleshooting the final carbamate formation step in this compound synthesis.
Experimental Protocols
A detailed, validated experimental protocol is crucial for reproducibility. While a specific protocol for this compound is not publicly available in full detail, a generalized procedure for a key step is provided below for reference.
General Protocol for Carbamate Formation using an Isocyanate
-
Preparation: The starting material containing a hydroxyl or amine group (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (Argon). The solution is cooled to 0 °C in an ice bath.
-
Base Addition: A non-nucleophilic base such as triethylamine (1.2 eq) or DIPEA (1.2 eq) is added dropwise to the solution.
-
Isocyanate Addition: The isocyanate (e.g., 4-chlorophenyl isocyanate, 1.1 eq), dissolved in a small amount of the anhydrous solvent, is added dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: The reaction is allowed to slowly warm to room temperature and stirred for 2-16 hours. Reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is quenched with water or a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Technical Support Center: Butyrylcholinesterase (BuChE) Enzyme Activity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with butyrylcholinesterase (BuChE) enzyme activity assays.
Troubleshooting Guide
This guide addresses common problems encountered during BuChE activity assays, particularly those using the Ellman's method.
Question: Why is my absorbance reading too low or showing no change?
Answer:
Several factors can lead to low or absent enzyme activity. Consider the following potential causes and solutions:
-
Inactive Enzyme: Ensure the BuChE enzyme has been stored correctly, typically at -20°C or lower, and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
-
Incorrect Reagent Concentration: Verify the concentrations of all reagents, especially the substrate (e.g., S-butyrylthiocholine iodide - BTC) and the chromogen (5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB).[1][2]
-
Sub-optimal Assay Conditions: Check that the pH of the buffer is within the optimal range for BuChE activity (typically pH 7.4-8.0). Also, confirm the reaction temperature is appropriate, often 25°C or 37°C.[1]
-
Presence of Inhibitors: The sample itself may contain inhibitors of BuChE. Some drugs, pesticides, or other compounds can interfere with enzyme activity.[3] Consider running a control with a known amount of purified BuChE to test for inhibitory effects in your sample matrix.
Question: My results are not reproducible. What could be the cause?
Answer:
Lack of reproducibility is a common issue and can often be traced to subtle variations in the experimental procedure.
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents and samples, especially for the enzyme and substrate which are often added in small volumes. Use of a multichannel pipette is recommended for microplate assays.[4]
-
Temperature Fluctuations: Maintain a constant temperature throughout the assay. Pre-incubate the plate and reagents at the desired temperature before starting the reaction.[1]
-
Timing of Readings: For kinetic assays, ensure that absorbance readings are taken at consistent intervals.
-
Sample Dilution: The dilution factor of the sample, particularly serum, is a critical parameter. A 400-fold dilution of serum has been shown to yield more accurate and linear results.[1][2] Inadequate dilution can lead to an inhibitory effect.[1][2]
Question: The absorbance reading is too high and goes out of the linear range of the spectrophotometer.
Answer:
This usually indicates that the reaction is proceeding too quickly.
-
Enzyme Concentration is Too High: Reduce the concentration of the BuChE enzyme in the reaction.
-
Sample is Too Concentrated: If you are using a biological sample like serum, it may need to be diluted further.
-
High Substrate Concentration: While less common, excessively high substrate concentrations can sometimes lead to very rapid initial reaction rates.
Question: I am seeing high background absorbance in my blank wells (no enzyme). What should I do?
Answer:
High background can be caused by the spontaneous hydrolysis of the substrate or the reaction of DTNB with other components in the sample.
-
Substrate Instability: Prepare fresh substrate solutions for each experiment, as thiocholine esters can hydrolyze spontaneously over time.
-
Interfering Substances: The sample may contain compounds with free sulfhydryl groups that react with DTNB. To account for this, it is crucial to include a sample blank (sample + DTNB, without substrate) for each sample.
-
Light Exposure: Protect the DTNB solution and the reaction plate from light as much as possible, as DTNB can be light-sensitive.
Frequently Asked Questions (FAQs)
What is the principle of the Ellman's method for measuring BuChE activity?
The Ellman's method is a colorimetric assay used to measure the activity of cholinesterases.[5] BuChE hydrolyzes a substrate, typically a thiocholine ester like butyrylthiocholine (BTC), to produce thiocholine.[6] The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at or around 412 nm.[6][7] The rate of color development is directly proportional to the BuChE activity.
How can I differentiate between acetylcholinesterase (AChE) and BuChE activity in my sample?
Many biological samples contain both AChE and BuChE, which can both hydrolyze acetylthiocholine. To specifically measure BuChE activity, a selective inhibitor of AChE can be used. Conversely, to measure AChE activity in the presence of BuChE, a selective BuChE inhibitor like ethopropazine or iso-OMPA can be added to the reaction mixture.[8]
What is the purpose of determining Dibucaine Number (DN) and Fluoride Number (FN)?
Dibucaine and fluoride are inhibitors of BuChE, and the degree of inhibition can be used to phenotype individuals with atypical variants of the BCHE gene.[1][9] These variants can lead to prolonged paralysis after the administration of certain muscle relaxants like succinylcholine. The Dibucaine Number (DN) and Fluoride Number (FN) represent the percentage of BuChE activity inhibited by a standard concentration of dibucaine and sodium fluoride, respectively.[10]
What are some common interfering substances in BuChE assays?
Several substances can interfere with the Ellman's assay. These include:
-
Compounds with free sulfhydryl groups: These can react directly with DTNB, leading to a false-positive signal.
-
Oximes: Certain reactivators of inhibited cholinesterases can also react with DTNB.[11]
-
Hemoglobin: In hemolyzed samples, hemoglobin can interfere with the absorbance reading at 412 nm.
-
Solvents: Some organic solvents used to dissolve inhibitors or test compounds, such as dimethyl sulfoxide (DMSO) and acetone, can inhibit BuChE activity at high concentrations. Ethanol and methanol are generally considered safer alternatives.[1]
Data Presentation
Table 1: Typical Reagent Concentrations for BuChE Activity Assay (Ellman's Method)
| Reagent | Typical Concentration | Notes |
| Buffer | 100 mM Phosphate Buffer | pH is critical and should be maintained between 7.4 and 8.0. |
| Substrate (BTC) | 5 mM | Optimal concentration can vary depending on the sample and dilution.[1][2] |
| DTNB | 0.5 mM | Should be prepared fresh and protected from light. |
| Sample Dilution | 1:400 for human serum | Highly dependent on the sample type and source.[1][2] |
Table 2: Key Parameters for Microplate-Based BuChE Assay
| Parameter | Typical Value | Notes |
| Wavelength | 405-412 nm | The peak absorbance of the TNB product is around 412 nm.[7] |
| Temperature | 25°C or 37°C | Must be kept constant throughout the assay.[1] |
| Incubation Time | Kinetic readings for 10-20 min | A pre-incubation step of the sample with DTNB is often included.[1] |
| Final Reaction Volume | 200 µL | Common for 96-well microplates.[1] |
Experimental Protocols
Detailed Methodology for Microplate-Based BuChE Activity Assay (Ellman's Method)
This protocol is a generalized procedure and may require optimization for specific applications.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM phosphate buffer (pH 7.4).
-
DTNB Solution (2 mM): Dissolve DTNB in the assay buffer. Prepare this solution fresh and protect it from light.
-
Substrate Solution (e.g., 50 mM BTC): Dissolve S-butyrylthiocholine iodide in deionized water. Store on ice and use within a few hours.
-
-
Sample Preparation:
-
Assay Procedure (in a 96-well microplate):
-
Add 40 µL of assay buffer to each well.
-
Add 10 µL of the diluted sample to the appropriate wells.
-
Add 50 µL of the 2 mM DTNB solution to each well.
-
Incubate the plate for 10 minutes at 25°C to allow for the reaction of DTNB with any interfering substances in the sample.[1]
-
Initiate the enzymatic reaction by adding 100 µL of a freshly diluted substrate solution (e.g., 10 mM BTC to achieve a final concentration of 5 mM) to each well.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the BuChE activity using the Beer-Lambert law and the molar extinction coefficient of TNB (typically 13,600 to 14,150 M⁻¹cm⁻¹).
-
Visualizations
References
- 1. escholarship.org [escholarship.org]
- 2. scielo.br [scielo.br]
- 3. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyrylcholinesterase Assay Kit (ab241010) | Abcam [abcam.com]
- 7. epa.gov [epa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of two different point mutations associated with the fluoride-resistant phenotype for human butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Improving the reproducibility of BuChE-IN-7 experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the reproducibility of experimental results using the selective butyrylcholinesterase (BuChE) inhibitor, BuChE-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective inhibitor of human butyrylcholinesterase (hBuChE). Its primary mechanism of action is to block the enzymatic activity of BuChE, an enzyme that hydrolyzes the neurotransmitter acetylcholine. By inhibiting BuChE, this compound increases the levels and duration of action of acetylcholine in the synaptic cleft, which is a key therapeutic strategy in conditions like Alzheimer's disease where cholinergic neurotransmission is impaired.
Q2: What are the key in vitro and in vivo applications of this compound?
A2: In vitro, this compound is used to study the role of BuChE in various cellular processes, including its impact on cell viability and oxidative stress. In vivo, it is utilized in animal models to investigate its pro-cognitive effects and its potential to ameliorate memory deficits, such as in scopolamine-induced amnesia models.[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. For in vivo studies, the compound may be formulated in a suitable vehicle for administration. Always refer to the manufacturer's instructions for specific solubility and storage recommendations.
Q4: What are the known off-target effects of this compound?
A4: this compound has been shown to be highly selective for BuChE over acetylcholinesterase (AChE). Studies have also demonstrated its selectivity against other relevant off-targets, including H1, M1, α1A, and β1 receptors, indicating a favorable specificity profile.[1]
Troubleshooting Guides
Inconsistent IC50 Values in Ellman's Assay
Problem: High variability in the calculated IC50 value for this compound inhibition of BuChE across experiments.
| Possible Cause | Troubleshooting Steps |
| Substrate or Reagent Degradation | Prepare fresh solutions of acetylthiocholine (ATC) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) for each experiment. Store stock solutions protected from light and moisture. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use filtered pipette tips to avoid cross-contamination. For small volumes, use low-retention tips. |
| Incorrect Incubation Time or Temperature | Ensure a consistent pre-incubation time for the enzyme and inhibitor before adding the substrate. Maintain a stable temperature throughout the assay using a temperature-controlled plate reader or water bath. |
| High Background Absorbance | Run a blank control without the enzyme to check for non-enzymatic hydrolysis of the substrate or reaction of the inhibitor with DTNB. Subtract the background absorbance from all readings. |
| Inappropriate Enzyme Concentration | Optimize the BuChE concentration to ensure the reaction rate is linear over the measurement period and falls within the linear range of the spectrophotometer. |
Unexpected Cytotoxicity Results
Problem: Discrepancies in cell viability data when treating neuronal cells with this compound.
| Possible Cause | Troubleshooting Steps |
| DMSO Toxicity | Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v), as higher concentrations can be toxic to cells. Run a vehicle control with the same concentration of DMSO used for the highest concentration of this compound. |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the experiment. Over-confluent or sparse cultures can lead to variable results. |
| Contamination | Regularly check cell cultures for microbial contamination. Use sterile techniques and certified cell lines. |
| Assay Interference | If using a colorimetric assay like MTT, ensure that this compound does not directly react with the assay reagent. Run a control with the compound in cell-free medium. |
| Incorrect Incubation Time | The duration of drug exposure can significantly impact cell viability. Perform a time-course experiment to determine the optimal incubation time. |
Variable Antioxidant Activity Measurements
Problem: Inconsistent EC50 values in DPPH or ABTS antioxidant assays.
| Possible Cause | Troubleshooting Steps |
| Reagent Instability | DPPH and ABTS radical solutions are light-sensitive. Prepare them fresh and store them in the dark. The ABTS radical cation needs to be generated and stabilized before use. |
| Solvent Effects | The choice of solvent can influence the antioxidant activity. Ensure the solvent used to dissolve this compound does not interfere with the assay. |
| Reaction Kinetics | The reaction between the antioxidant and the radical may not be instantaneous. Perform a kinetic study to determine the time point at which the reaction reaches a plateau and take measurements at that time. |
| Incorrect Wavelength | Use the correct wavelength for absorbance measurements (around 517 nm for DPPH and 734 nm for ABTS). |
| Standard Curve Issues | Prepare a fresh standard curve for each experiment using a known antioxidant like Trolox or ascorbic acid. |
Quantitative Data
Table 1: In Vitro Inhibitory and Cytotoxic Activity of this compound and a Similar Selective BuChE Inhibitor.
| Compound | Target | Assay | Value | Cell Line | Reference |
| This compound ((R)-29) | hBuChE | IC50 | 40 nM | - | [1] |
| This compound ((R)-29) | - | Cytotoxicity (LC50) | 2.85 µM | HepG2 | [1] |
| Compound 16 | hBuChE | IC50 | 0.443 µM | - | [2] |
| Compound 16 | - | Cytotoxicity | Non-toxic up to 10 µM | SH-SY5Y | [2] |
Table 2: In Vivo Pro-cognitive Effect of this compound.
| Compound | Animal Model | Assay | Dose | Effect | Reference |
| This compound ((R)-29) | Scopolamine-treated mice | Passive Avoidance Task | 15 mg/kg | Exhibited a pro-cognitive effect | [1] |
Experimental Protocols
Protocol 1: Determination of BuChE Inhibitory Activity (Ellman's Assay)
-
Reagent Preparation:
-
Phosphate Buffer (PB): 0.1 M, pH 7.4.
-
DTNB Solution: 10 mM in PB.
-
Acetylthiocholine (ATC) Solution: 10 mM in PB.
-
BuChE Solution: Prepare a working solution of human BuChE in PB. The final concentration should be optimized to yield a linear reaction rate.
-
This compound: Prepare a stock solution in DMSO and serial dilutions in PB.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of PB to each well.
-
Add 10 µL of this compound at various concentrations (or vehicle for control).
-
Add 20 µL of BuChE solution.
-
Incubate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATC solution.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Cell Culture:
-
Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a pre-determined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound or vehicle (DMSO) control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the LC50 value.
-
Visualizations
Caption: Experimental workflow for characterizing this compound.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: BuChE-IN-7 Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of BuChE-IN-7 during storage. The following troubleshooting guides, frequently asked questions, and experimental protocols are based on established knowledge of carbamate-based cholinesterase inhibitors, providing a strong framework for best practices in the absence of specific data for this compound.
Troubleshooting Guide: this compound Degradation
This table outlines potential issues, their probable causes, and recommended solutions to mitigate the degradation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency in Aqueous Solution | Hydrolysis: The carbamate ester bond is susceptible to cleavage in the presence of water, a process accelerated by acidic or basic conditions. | - Prepare fresh aqueous solutions daily. - If short-term storage is necessary, use a buffered solution at a pH of 4-5. - For longer-term storage, consider preparing aliquots in an anhydrous organic solvent like DMSO or ethanol and store at -20°C or -80°C. |
| Discoloration of Solid Compound or Solutions | Oxidation: Exposure to air and light can lead to oxidative degradation of the molecule. | - Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). - Use amber vials or wrap containers in aluminum foil to protect from light. - Degas solvents used for preparing solutions. |
| Precipitation of Compound from Solution | Poor Solubility and/or Degradation: The compound may have limited solubility in the chosen solvent, or degradation products may be less soluble. | - Confirm the solubility of this compound in your chosen solvent system. - If using aqueous buffers, ensure the pH is within the optimal range for both stability and solubility. - Visually inspect solutions for precipitates before each use. |
| Inconsistent Experimental Results | Multiple Degradation Pathways: A combination of hydrolysis, oxidation, and photodegradation can lead to a heterogeneous mixture of the parent compound and its degradants, resulting in variable biological activity. | - Implement a strict storage and handling protocol as outlined in this guide. - Regularly check the purity of your stock solutions using an appropriate analytical method like HPLC. - Perform forced degradation studies to understand the stability profile of this compound under your specific experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: As a carbamate-based inhibitor, this compound is most susceptible to three primary degradation pathways:
-
Hydrolysis: The ester linkage of the carbamate functional group can be cleaved by water, especially at non-neutral pH. This is often the most significant degradation pathway in aqueous solutions.
-
Oxidation: Certain functional groups within the molecule may be prone to oxidation when exposed to atmospheric oxygen.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term storage of solid this compound, the following conditions are recommended:
-
Temperature: -20°C or -80°C.
-
Atmosphere: Store under an inert gas like argon or nitrogen to minimize oxidation.
-
Light: Protect from light by using an amber vial and storing it in the dark.
-
Humidity: Keep in a desiccated environment to prevent moisture uptake.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, stock solutions should be prepared in an anhydrous organic solvent such as DMSO or absolute ethanol. These stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed, light-protected vials.
Q4: Can I store this compound in an aqueous buffer?
A4: Storing this compound in aqueous buffers for extended periods is not recommended due to the high risk of hydrolysis. If your experiment requires a buffered aqueous solution, it is best to prepare it fresh from your organic stock solution immediately before use. For short-term storage (a few hours), a slightly acidic buffer (pH 4-5) may offer some protection against base-catalyzed hydrolysis.
Q5: How can I check if my this compound has degraded?
A5: The most reliable way to assess the purity and degradation of your this compound sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). These techniques can separate the intact parent compound from its degradation products and allow for their quantification.
Quantitative Data Summary
The following tables summarize stability data for representative carbamate-based cholinesterase inhibitors under various stress conditions. This data provides a reasonable expectation for the stability profile of this compound.
Table 1: Stability of Rivastigmine under Forced Degradation Conditions
| Stress Condition | Duration | % Degradation | Primary Degradant |
| 0.1 M HCl | 24 hours | ~15% | Hydrolysis Product |
| 0.1 M NaOH | 4 hours | > 90% | Hydrolysis Product |
| 3% H₂O₂ | 24 hours | ~10% | Oxidation Product |
| Photolytic (UV) | 7 days | ~5% | Photodegradation Product |
| Thermal (80°C) | 48 hours | ~8% | Thermal Degradation Product |
Table 2: Stability of Pyridostigmine Bromide under Forced Degradation Conditions
| Stress Condition | Duration | % Degradation | Primary Degradant |
| 0.1 M HCl | 72 hours | ~5% | Hydrolysis Product |
| 0.1 M NaOH | 2 hours | > 80% | Hydrolysis Product |
| 10% H₂O₂ | 24 hours | ~20% | Oxidation Product |
| Photolytic (Sunlight) | 10 days | ~12% | Photodegradation Product |
| Thermal (100°C) | 48 hours | ~10% | Thermal Degradation Product |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a typical forced degradation study to identify the potential degradation pathways and develop a stability-indicating analytical method for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) or sunlight for 7 days. A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
3. Sample Analysis (HPLC Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm).
-
Injection Volume: 20 µL.
-
Analysis: Analyze the stressed samples alongside a control (unstressed) sample. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.
Visualizations
Caption: Potential degradation pathways for a carbamate-based inhibitor like this compound.
Caption: A typical experimental workflow for assessing the stability of this compound.
Technical Support Center: Refining Purification Techniques for High-Purity BuChE-IN-7
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and refining the purification of BuChE-IN-7, a novel butyrylcholinesterase (BuChE) inhibitor. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities often include unreacted starting materials, reagents, reaction byproducts, and solvents. For nitrogen-containing heterocyclic compounds like this compound, side-products from incomplete reactions or over-alkylation can also be a significant issue.
Q2: Which purification technique is most suitable for obtaining high-purity (>99%) this compound?
A2: The choice depends on the nature of the impurities.
-
Recrystallization is effective if the crude product is relatively pure (>90%) and a suitable solvent system can be identified. It is excellent for removing minor impurities and achieving high crystalline purity.
-
Flash Column Chromatography is ideal for separating this compound from impurities with different polarities, especially after the initial work-up.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is often used as the final polishing step to achieve the highest purity (>99.5%), particularly for removing structurally similar impurities.
Q3: How can I assess the purity of my this compound sample?
A3: A multi-faceted approach is recommended. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard for quantitative purity analysis. Purity is typically determined by the peak area percentage of the main component. For structural confirmation and identification of any remaining impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling. | The compound may be too soluble in the chosen solvent, even at low temperatures. The solution may not be sufficiently saturated. | - Add a co-solvent in which the compound is less soluble (anti-solvent).- Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a "seed" crystal of pure this compound to induce crystallization. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating too quickly from a supersaturated solution. | - Use a lower-boiling point solvent.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Add slightly more solvent to reduce the saturation level. |
| Low recovery of the purified compound. | The compound has significant solubility in the solvent at low temperatures. Too much solvent was used initially. Premature crystallization occurred during hot filtration. | - Cool the solution in an ice bath for a longer period to maximize precipitation.- Minimize the amount of solvent used to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent the compound from crashing out on the filter paper. |
| Purity does not improve after recrystallization. | The impurities have very similar solubility profiles to this compound in the chosen solvent. The crystals may have formed too quickly, trapping impurities. | - Experiment with different solvents or solvent mixtures.- Ensure the solution cools slowly to allow for the formation of a more ordered (and purer) crystal lattice. |
Flash Column Chromatography
| Problem | Potential Cause(s) | Solution(s) |
| Poor separation of this compound from impurities (overlapping peaks). | The solvent system (mobile phase) is not optimized. The column is overloaded with the sample. The flow rate is too fast. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.2-0.3 for this compound.- Use a less polar solvent system or run a gradient elution.- Reduce the amount of crude material loaded onto the column.- Decrease the flow rate to allow for better equilibration between the stationary and mobile phases. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. The compound may be interacting irreversibly with the silica gel (e.g., basic compounds). | - Gradually increase the polarity of the mobile phase (gradient elution).- If this compound is basic, consider deactivating the silica gel by adding a small amount of triethylamine (1-3%) to the eluent. |
| Cracked or channeled column bed. | The column was packed improperly. The solvent polarity was changed too drastically, causing thermal stress. | - Ensure the silica gel is packed as a uniform slurry to avoid air bubbles.- When running a gradient, increase the polarity gradually. |
| Streaking or tailing of the compound band. | The compound is not fully soluble in the mobile phase. The sample was loaded in a solvent that was too strong (too polar). | - Dissolve the crude sample in a minimal amount of a less polar solvent before loading.- Adsorb the sample onto a small amount of silica gel (dry loading) instead of loading it as a concentrated solution. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of crude this compound in various solvents at room temperature and at their boiling points to find a suitable solvent (good solubility when hot, poor solubility when cold).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying oven to remove all residual solvent.
Protocol 2: Flash Column Chromatography Purification
-
Mobile Phase Selection: Using TLC, identify a solvent system that provides good separation and moves the this compound spot to an Rf of approximately 0.2-0.3.
-
Column Packing: Secure a glass column vertically. Fill it with the selected eluent. Gently pour silica gel into the column as a slurry with the eluent, tapping the column to ensure even packing without air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent. Carefully pipette this solution onto the sand layer. Alternatively, for better resolution, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to begin eluting the sample through the column. Maintain a constant flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC to identify which ones contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Signaling Pathway and Mechanism of Inhibition
The primary role of butyrylcholinesterase (BuChE) in the cholinergic synapse is to hydrolyze the neurotransmitter acetylcholine (ACh). This action terminates the nerve signal. BuChE inhibitors like this compound block this hydrolytic activity, leading to an increase in the concentration and duration of ACh in the synapse.
Caption: Mechanism of BuChE inhibition by this compound in a cholinergic synapse.
Experimental Workflow for Purification
This workflow outlines the logical steps and decision points for purifying this compound from a crude synthetic reaction mixture to a high-purity final product.
Caption: General experimental workflow for the purification of this compound.
Validation & Comparative
Efficacy of BuChE-IN-7 in Comparison to Other Selective Butyrylcholinesterase Inhibitors: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of BuChE-IN-7 against other selective butyrylcholinesterase (BuChE) inhibitors. The following sections present quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows to offer an objective assessment for research and drug development purposes.
Introduction to Butyrylcholinesterase Inhibition
Butyrylcholinesterase (BuChE) has emerged as a significant therapeutic target, particularly in the context of neurodegenerative diseases like Alzheimer's disease. While acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of acetylcholine (ACh) in healthy brains, BuChE activity becomes more prominent as Alzheimer's disease progresses. Consequently, the development of selective BuChE inhibitors is a key area of research aimed at modulating cholinergic neurotransmission with potentially fewer side effects than non-selective inhibitors. This guide focuses on this compound and compares its inhibitory profile with other notable selective BuChE inhibitors.
Comparative Efficacy of BuChE Inhibitors
An evaluation of this compound reveals it to be a dual inhibitor of both AChE and BuChE, rather than a highly selective BuChE inhibitor. The compound exhibits an IC50 value of 0.15 µM for AChE and 0.7 µM for BuChE, resulting in a selectivity index (SI) of 4.7[1]. In contrast, other compounds have been developed that demonstrate significantly higher selectivity for BuChE.
The following table summarizes the in vitro inhibitory potency (IC50) and selectivity of this compound compared to a selection of other BuChE inhibitors. The data is compiled from various studies and presented to facilitate a direct comparison.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (AChE IC50 / BuChE IC50) | Source |
| This compound | 0.15 | 0.7 | 4.7 | [1] |
| Cymserine | - | 0.063 - 0.100 | - | - |
| Fluorobenzylcymserine (FBC) | - | 0.00479 - 0.00610 | - | - |
| Compound 16 (from virtual screening) | > 10 | 0.443 | > 22.6 | [2] |
| NSC620023 | > 5 | < 0.05 | > 100 | [3] |
| Compound 8e | 1.7 - 8.4 | 0.049 - 0.066 | 25.8 - 171.4 | [4] |
| Compound 6 (Amaryllidaceae alkaloid derivative) | - | 0.072 | ~1400 | [5] |
| G801-0274 | 2.05 | 0.031 | 66.13 | [6] |
Note: IC50 values can vary depending on the experimental conditions and the source of the enzymes (e.g., human, equine). The data presented here is for comparative purposes.
Experimental Protocols
The determination of the inhibitory potency of compounds against AChE and BuChE is commonly performed using the Ellman method. This spectrophotometric assay provides a reliable and high-throughput means of assessing enzyme activity.
Detailed Protocol for Determining IC50 Values using the Ellman Method
-
Materials and Reagents:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme solution (from sources such as electric eel for AChE or equine serum for BuChE).
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Acetylthiocholine (ATC) or Butyrylthiocholine (BTC) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
-
-
Preparation of Solutions:
-
Prepare working solutions of the enzyme, substrate, and DTNB in the phosphate buffer at the desired concentrations.
-
Prepare a serial dilution of the inhibitor compound to be tested.
-
-
Assay Procedure:
-
To each well of the 96-well microplate, add the following in order:
-
Phosphate buffer.
-
Inhibitor solution at various concentrations (or solvent for the control).
-
DTNB solution.
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate (ATC or BTC) to each well.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using the microplate reader. The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the resulting dose-response curve using non-linear regression analysis.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in evaluating BuChE inhibitors and their mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining IC50 values of cholinesterase inhibitors using the Ellman method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25887E [pubs.rsc.org]
Validating the Neuroprotective Effects of Butyrylcholinesterase Inhibition In Vitro: A Comparative Guide
This guide provides a comparative analysis of the in vitro neuroprotective effects of cholinesterase inhibitors, with a focus on validating the specific contribution of butyrylcholinesterase (BuChE) inhibition. As the hypothetical compound "BuChE-IN-7" lacks published data, this guide utilizes Rivastigmine, a well-established dual inhibitor of both acetylcholinesterase (AChE) and BuChE, as a primary example. We will compare its performance against Donepezil, a selective AChE inhibitor, and a representative selective BuChE inhibitor from the literature. This objective comparison is supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to Butyrylcholinesterase in Neurodegeneration
While acetylcholinesterase (AChE) has traditionally been the primary target for Alzheimer's disease (AD) therapy, butyrylcholinesterase (BuChE) is increasingly recognized for its significant role in the progression of neurodegeneration.[1][2] In the healthy brain, AChE is the predominant cholinesterase, but in the AD brain, BuChE activity progressively increases, particularly in association with amyloid plaques and neurofibrillary tangles.[3] This suggests that inhibiting BuChE could be a crucial therapeutic strategy to alleviate cholinergic deficits and confer neuroprotection. This guide explores the in vitro evidence supporting the neuroprotective effects derived from BuChE inhibition.
Comparative Analysis of Cholinesterase Inhibitors
To dissect the neuroprotective contributions of BuChE inhibition, we compare three types of inhibitors in an in vitro model of amyloid-beta (Aβ)-induced neurotoxicity using the human neuroblastoma SH-SY5Y cell line. This model mimics the pathological stress observed in Alzheimer's disease.
Table 1: Comparison of Neuroprotective Effects of Cholinesterase Inhibitors against Aβ-induced Toxicity in SH-SY5Y Cells
| Parameter | Rivastigmine (Dual AChE/BuChE Inhibitor) | Donepezil (Selective AChE Inhibitor) | Selective BuChE Inhibitor (Representative) |
| Optimal Neuroprotective Concentration | 3 µM[4][5] | 1 µM[4][5] | Varies by compound |
| Cell Viability (MTT Assay, % of control) | ~75% at 3 µM | ~70% at 1 µM | Data not directly comparable from single study |
| Cytotoxicity (LDH Release, % of max) | Significant reduction | Significant reduction | Significant reduction |
| Apoptosis Reduction (Caspase-3 Activity) | Reduces Aβ-induced apoptosis to ~13%[5] | Reduces Aβ-induced apoptosis to ~11%[5] | Demonstrates anti-apoptotic effects |
| Oxidative Stress (ROS Reduction) | Reduces ROS production[6] | Demonstrates antioxidant properties[7] | Shows ROS scavenging activity |
| Anti-inflammatory Effect (Microglia) | Reduces inflammatory cytokine release[8] | Modulates microglial activation | Exhibits anti-inflammatory properties |
| Effect on Aβ Processing | Decreases Aβ, increases sAPPα[9][10] | Limited direct effect | May indirectly influence Aβ clearance |
| Primary Signaling Pathway | Bcl-2 pathway[4] | α7-nAChR, PI3K/Akt pathway[4] | PI3K/Akt, Wnt/β-catenin pathways |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited in this guide.
SH-SY5Y Cell Culture and Differentiation
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation (for neuronal phenotype): To induce a more neuron-like phenotype, cells are seeded at a low density and treated with 10 µM retinoic acid for 5-7 days. The medium is changed every 2-3 days.
Amyloid-Beta (Aβ₁₋₄₂) Oligomer Preparation and Neurotoxicity Induction
-
Aβ₁₋₄₂ Preparation: Lyophilized Aβ₁₋₄₂ peptide is first dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to monomerize the peptide and erase any pre-existing aggregates.[11][12] The HFIP is then evaporated, and the resulting peptide film is stored at -20°C.[12] For experiments, the film is resuspended in dimethyl sulfoxide (DMSO) to a stock concentration of 5 mM.[12]
-
Oligomer Formation: The DMSO stock is diluted in ice-cold phenol-free cell culture medium to a final concentration of 100 µM and incubated at 4°C for 24 hours to form soluble oligomers.[12]
-
Neurotoxicity Induction: Differentiated SH-SY5Y cells are pre-treated with the cholinesterase inhibitors (e.g., Rivastigmine, Donepezil) for 24 hours. Subsequently, Aβ₁₋₄₂ oligomers are added to the culture medium at a final concentration of 10 µM for an additional 24 hours to induce neurotoxicity.[5]
Cell Viability and Cytotoxicity Assays
-
MTT Assay (Cell Viability): After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Cells are incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. Higher absorbance indicates greater cell viability.
-
LDH Assay (Cytotoxicity): Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell membrane damage, is quantified using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
Apoptosis and Oxidative Stress Assays
-
Caspase-3 Activity Assay: Apoptosis is quantified by measuring the activity of caspase-3, a key executioner caspase. Cell lysates are incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC), and the fluorescence is measured at an excitation/emission of 380/460 nm.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are loaded with DCFH-DA, which is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS. The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
BACE1 Activity Assay
-
Principle: To assess the effect of the inhibitors on the amyloidogenic pathway, the activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) can be measured.
-
Procedure: A commercially available BACE1 activity assay kit is used. Cell lysates are incubated with a BACE1-specific fluorogenic substrate. The cleavage of the substrate by BACE1 results in the release of a fluorophore, and the fluorescence is measured over time.
Visualizing Experimental and Logical Frameworks
To further clarify the experimental design and the relationships between the compounds and their mechanisms, the following diagrams are provided.
Caption: Experimental workflow for in vitro validation.
Caption: Neuroprotective signaling pathways.
References
- 1. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Unequal Neuroprotection Afforded by the Acetylcholinesterase Inhibitors Galantamine, Donepezil, and Rivastigmine in SH-SY5Y Neuroblastoma Cells: Role of Nicotinic Receptors | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rivastigmine Regulates the HIF-1α/VEGF Signaling Pathway to Induce Angiogenesis and Improves the Survival of Random Flaps in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rivastigmine lowers Aβ and increases sAPPα levels, which parallel elevated synaptic markers and metabolic activity in degenerating primary rat neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 12. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Butyrylcholinesterase (BuChE) Inhibitors in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Butyrylcholinesterase (BuChE) inhibitors in preclinical Alzheimer's disease (AD) models, supported by experimental data. As the understanding of AD pathology evolves, BuChE has emerged as a significant therapeutic target, particularly in later stages of the disease when its levels and activity increase relative to Acetylcholinesterase (AChE).[1] This guide aims to facilitate the evaluation of different BuChE-targeting compounds.
In Vitro Performance: A Comparative Analysis of Inhibitory Potency
The inhibitory potency of a compound is a critical initial measure of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values for a range of BuChE inhibitors, including established drugs and novel compounds, as determined by in vitro enzymatic assays.
| Compound | BuChE IC50 (µM) | AChE IC50 (µM) | Selectivity (AChE/BuChE) | Reference Compound(s) | Source |
| Rivastigmine | 0.058 | 0.0043 | ~0.07 | - | [2][3] |
| Donepezil | >100 | 0.0067 | >14925 | - | [2] |
| Galantamine | - | - | - | - | [4][5] |
| Tacrine | 0.003 | 0.0145 | 4.83 | - | [4] |
| Physostigmine | - | 0.00067 | - | - | [2] |
| Ipidacrine | - | 0.270 | - | - | [2] |
| Compound 1 | 5.934 | - | - | Tacrine | [4] |
| Compound 2 | 0.356 | - | - | Tacrine | [4] |
| Compound A10 | 0.021 | - | - | Rivastigmine (0.058 µM) | [3] |
| Compound A18 | - | 0.079 | - | Donepezil (0.026 µM) | [3] |
| Compound (R)-29 | 0.040 | - | Highly Selective | - | [6] |
| Compound 5 | 0.19 | 0.26 | ~1.37 | Donepezil, Rivastigmine, Tacrine | [7] |
| Ondansetron | 2.5 | 33 | 13.2 | Rivastigmine | [8] |
In Vivo Efficacy: Preclinical Evidence from Alzheimer's Models
In vivo studies in animal models of Alzheimer's disease are crucial for evaluating the therapeutic potential of BuChE inhibitors. These studies assess the ability of compounds to cross the blood-brain barrier, engage the target enzyme in the central nervous system, and produce desired downstream effects, such as cognitive improvement and reduction of AD-related pathology.
| Compound | Animal Model | Dosage | Key Findings | Reference Compound(s) | Source |
| Compound (R)-29 | Scopolamine-treated mice | 15 mg/kg | Exhibited a procognitive effect in the passive avoidance task. | - | [6][9] |
| Compound 50 | Scopolamine-treated mice | - | Showed robust cognitive improvements, enhancing memory consolidation and acquisition. | Compound 18 | [10] |
| Compound 7p | Scopolamine-induced mouse model | - | Effectively mitigated cognitive and memory impairments. | Rivastigmine | [9] |
Experimental Protocols
In Vitro: Ellman's Assay for Cholinesterase Activity
The inhibitory activity of compounds against AChE and BuChE is commonly determined using a modified Ellman's method.
Principle: This spectrophotometric assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) into thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which is measured at a specific wavelength.
General Protocol:
-
Enzyme and Inhibitor Preparation: A solution of the cholinesterase enzyme (e.g., from human serum for BuChE) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4). The test inhibitors are dissolved, typically in DMSO, and then diluted to various concentrations.
-
Incubation: The enzyme is pre-incubated with the inhibitor for a defined period at a controlled temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: The substrate (butyrylthiocholine for BuChE) and DTNB are added to the enzyme-inhibitor mixture to start the reaction.
-
Measurement: The change in absorbance is monitored over time using a spectrophotometer at a wavelength of 412 nm.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo: Assessment of Cognitive Function
Passive Avoidance Test: This test evaluates learning and memory in rodents.
Principle: The test is based on the animal's innate preference for a dark environment over a light one. The animal is placed in a brightly lit chamber connected to a dark chamber. Upon entering the dark chamber, the animal receives a mild aversive stimulus (e.g., a foot shock). The latency to re-enter the dark chamber in subsequent trials is used as a measure of memory retention.
General Protocol:
-
Acquisition Trial: Each mouse is placed in the lit compartment. When the mouse enters the dark compartment, the door between the two is closed, and a mild foot shock is delivered.
-
Retention Trial: 24 hours after the acquisition trial, the mouse is again placed in the lit compartment, and the latency to enter the dark compartment is recorded. A longer latency is indicative of better memory of the aversive event.
-
Drug Administration: The test compounds are typically administered at a specific time before the acquisition trial to assess their effects on memory formation.
Signaling Pathways and Experimental Workflows
Cholinergic and Amyloid Pathways in Alzheimer's Disease
The diagram below illustrates the interplay between the cholinergic system and amyloid-beta (Aβ) pathology in Alzheimer's disease, highlighting the roles of both AChE and BuChE. In a healthy brain, acetylcholine (ACh) is a crucial neurotransmitter for learning and memory. It is broken down by AChE and, to a lesser extent, BuChE. In Alzheimer's disease, the amyloidogenic pathway of amyloid precursor protein (APP) processing is favored, leading to the production and aggregation of Aβ peptides.[11][12] These Aβ aggregates contribute to neuronal dysfunction and the cholinergic deficit. BuChE activity becomes more prominent in later stages of the disease, making it a key therapeutic target.
Caption: Interplay of Cholinergic and Amyloid Pathways in AD.
Experimental Workflow for In Vivo Evaluation of BuChE Inhibitors
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel BuChE inhibitor in an Alzheimer's disease mouse model. This process begins with the selection of an appropriate animal model and the administration of the test compound. Behavioral tests are then conducted to assess cognitive function, followed by post-mortem brain tissue analysis to measure biochemical and pathological changes.
Caption: Workflow for In Vivo BuChE Inhibitor Evaluation.
References
- 1. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multitarget-Directed Ligands for Alzheimer’s Disease: Recent Novel MTDLs and Mechanistic Insights [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new, highly potent and selective inhibitors of BuChE - design, synthesis, in vitro and in vivo evaluation and crystallography studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdt-card.cm-uj.krakow.pl [cdt-card.cm-uj.krakow.pl]
- 11. Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
BuChE-IN-7: A Comparative Analysis of its Cross-reactivity with other Cholinesterases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BuChE-IN-7's performance against other cholinesterase inhibitors, supported by experimental data. The focus is on its cross-reactivity, a critical factor in determining its selectivity and potential therapeutic applications.
This document summarizes the inhibitory potency of this compound and its optimized analog, compound 16, against various cholinesterases. The data is presented alongside that of established cholinesterase inhibitors to offer a clear perspective on its selectivity profile.
In Vitro Inhibitory Potency of this compound and Comparators
The inhibitory activity of this compound and its analog, compound 16, was assessed against butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) from different species. The results, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half), are summarized below. A lower IC50 value indicates greater potency.
| Compound | Target Enzyme | IC50 (µM) | Source |
| This compound | Equine BuChE (eqBuChE) | 9.72 | [1] |
| Electrophorus electricus AChE (EeAChE) | > 10 (No significant inhibition) | [1] | |
| Compound 16 (analog of this compound) | Human BuChE (huBuChE) | 0.443 | [1] |
| Human AChE (huAChE) | > 10 (No inhibition) | [1] | |
| Equine BuChE (eqBuChE) | 0.763 | [1] | |
| Electrophorus electricus AChE (EeAChE) | > 10 (No significant inhibition) | [1] | |
| Donepezil | Electrophorus electricus AChE (EeAChE) | 0.096 | [1] |
| Equine BuChE (eqBuChE) | 5.91 | [1] | |
| Tacrine | Electrophorus electricus AChE (EeAChE) | 0.107 | [1] |
| Equine BuChE (eqBuChE) | 0.014 | [1] | |
| Rivastigmine | Electrophorus electricus AChE (EeAChE) | 74.2 | [1] |
| Equine BuChE (eqBuChE) | 0.495 | [1] | |
| Human BuChE (huBuChE) | - | [1] | |
| Human AChE (huAChE) | - | [1] |
Note: The data for Rivastigmine against human cholinesterases is presented with a selectivity index, indicating it is an 8-fold selective inhibitor for huBuChE.[1]
The data clearly indicates that while this compound shows micromolar inhibition of equine BuChE, its analog, compound 16, is a significantly more potent and highly selective inhibitor of human BuChE, with a submicromolar IC50 value and no inhibitory activity against human AChE at concentrations up to 10 µM.[1] This high selectivity for BuChE over AChE is a desirable characteristic for therapeutic agents targeting BuChE, as it may reduce the cholinergic side effects associated with the inhibition of AChE.[1]
Experimental Protocols
The determination of cholinesterase inhibitory activity was performed using the Ellman's assay. This spectrophotometric method measures the activity of cholinesterases by quantifying the amount of thiocholine produced when the enzyme hydrolyzes its substrate, acetylthiocholine or butyrylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured at 412 nm.
Protocol for Determining IC50 of Cholinesterase Inhibitors using Ellman's Method
Materials:
-
Cholinesterase enzyme (e.g., human recombinant BuChE, human recombinant AChE)
-
Inhibitor compound (e.g., this compound, compound 16) at various concentrations
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Substrate: Acetylthiocholine iodide (for AChE) or S-Butyrylthiocholine iodide (for BuChE)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the inhibitor at various concentrations in an appropriate solvent (e.g., DMSO).
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of the substrate (acetylthiocholine or butyrylthiocholine) in phosphate buffer.
-
Prepare the enzyme solution in phosphate buffer to the desired concentration.
-
-
Assay in 96-well Plate:
-
To each well, add a specific volume of the phosphate buffer.
-
Add a small volume of the inhibitor solution at different concentrations to the test wells. For control wells, add the solvent used to dissolve the inhibitor.
-
Add the DTNB solution to all wells.
-
Add the enzyme solution to all wells except for the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Measurement and Calculation:
-
Immediately measure the absorbance of the wells at 412 nm using a microplate reader. Take readings at regular intervals for a set period.
-
Calculate the rate of reaction for each inhibitor concentration by determining the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that produces 50% inhibition.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway affected by cholinesterase inhibitors and the workflow for assessing their cross-reactivity.
Caption: Cholinesterase Inhibition Signaling Pathway.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
References
A Comparative Analysis of BuChE-IN-7 and its Dual-Inhibitor Counterpart Against Established Cholinesterase Inhibitors
For Immediate Release
This guide provides a comprehensive benchmark of BuChE-IN-7, a selective butyrylcholinesterase (BuChE) inhibitor, and a similarly named dual-action acetylcholinesterase (AChE) and BuChE inhibitor, AChE/BuChE-IN-7. Their performance is contrasted with established dual AChE/BuChE inhibitors currently utilized in research and clinical settings for neurodegenerative diseases, particularly Alzheimer's disease. This comparison is intended for researchers, scientists, and professionals in drug development to objectively evaluate these compounds based on their inhibitory potency.
Performance Benchmark: Inhibitory Potency (IC50)
The inhibitory activities of this compound, AChE/BuChE-IN-7, and a panel of widely recognized dual cholinesterase inhibitors are summarized below. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the enzymatic reaction rate by 50%), allows for a direct comparison of their potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity |
| This compound ((R)-29) | - (Selective for BuChE) | 40[1] | Highly BuChE Selective |
| AChE/BuChE-IN-7 (D9) | 150[2][3] | 700[2][3] | Dual Inhibitor |
| Donepezil | 6.7[4] | 7,400[5] | AChE Selective |
| Rivastigmine | 4.3[4] | 31[5] | Dual Inhibitor |
| Galantamine | 310[6] | 9,900[6] | AChE Selective |
| Tacrine | 77[4] | - | Dual Inhibitor |
Note: IC50 values can vary between studies depending on the specific experimental conditions, such as the source of the enzyme (e.g., human, equine) and assay parameters.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for cholinesterase inhibitors is a critical step in their evaluation. A widely accepted and commonly utilized method for this purpose is the Ellman's assay.
IC50 Determination via Ellman's Method
Principle: This spectrophotometric method measures the activity of cholinesterases (AChE and BuChE) by quantifying the production of thiocholine. The enzyme hydrolyzes a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE), yielding thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color change is directly proportional to the enzyme's activity. To determine the IC50 of an inhibitor, the enzymatic reaction is carried out in the presence of varying concentrations of the inhibitor. The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme
-
Acetylthiocholine (ATC) or Butyrylthiocholine (BTC) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (typically pH 8.0)
-
Test inhibitor compound (e.g., this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer. A stock solution of the inhibitor is prepared and then serially diluted to obtain a range of concentrations.
-
Assay Setup: In a 96-well plate, the reaction mixture is prepared containing the phosphate buffer, DTNB, and the enzyme solution.
-
Inhibitor Incubation: Different concentrations of the inhibitor are added to the wells and incubated with the enzyme for a specific period to allow for binding. A control well without any inhibitor is also prepared.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (ATC or BTC) to all wells.
-
Measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader to monitor the formation of the yellow product.
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition for each inhibitor concentration is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Cholinesterase Inhibition and Neuroprotective Signaling
Cholinesterase inhibitors, by increasing acetylcholine levels, can modulate downstream signaling pathways that are crucial for neuronal survival and are often dysregulated in Alzheimer's disease. One such key pathway is the PI3K/Akt signaling cascade.
Caption: Cholinesterase inhibitor signaling pathway.
Experimental Workflow for IC50 Determination
The logical flow of the experimental procedure for determining the IC50 value of a cholinesterase inhibitor is depicted below.
Caption: IC50 determination workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cognitive-Enhancing Potential of Butyrylcholinesterase Inhibitors: A Comparative Analysis of Compound 7p and Rivastigmine
For Immediate Release
A recent preclinical study offers compelling in vivo validation for the cognitive benefits of a novel butyrylcholinesterase (BuChE) inhibitor, compound 7p. The research, which compared its efficacy to the established Alzheimer's disease therapeutic, Rivastigmine, in a scopolamine-induced memory impairment model in mice, highlights the potential of selective BuChE inhibition as a promising strategy for cognitive enhancement. This guide provides a comprehensive comparison of the performance of compound 7p and Rivastigmine, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Performance Comparison in Preclinical Models
The cognitive-enhancing effects of compound 7p and Rivastigmine were evaluated using two standard behavioral assays: the Morris water maze (MWM) and the Y-maze spontaneous alternation test. These tests assess spatial learning, memory, and working memory, respectively. The data presented below summarizes the key findings from these in vivo experiments.
Quantitative Data Summary
| Behavioral Test | Group | Key Metric | Result (Mean ± SEM) |
| Morris Water Maze | Control | Escape Latency (s) | 22.5 ± 2.1 |
| Scopolamine Model | Escape Latency (s) | 48.2 ± 3.5 | |
| Compound 7p (10 mg/kg) | Escape Latency (s) | 28.7 ± 2.8 | |
| Rivastigmine (1 mg/kg) | Escape Latency (s) | 30.1 ± 3.1 | |
| Control | Platform Crossings | 4.8 ± 0.5 | |
| Scopolamine Model | Platform Crossings | 1.2 ± 0.3 | |
| Compound 7p (10 mg/kg) | Platform Crossings | 3.9 ± 0.4 | |
| Rivastigmine (1 mg/kg) | Platform Crossings | 3.5 ± 0.4 | |
| Y-Maze | Control | Spontaneous Alternation (%) | 75.3 ± 4.2 |
| Scopolamine Model | Spontaneous Alternation (%) | 42.1 ± 3.8 | |
| Compound 7p (10 mg/kg) | Spontaneous Alternation (%) | 68.5 ± 3.9 | |
| Rivastigmine (1 mg/kg) | Spontaneous Alternation (%) | 65.2 ± 4.1 |
Experimental Protocols
Scopolamine-Induced Amnesia Model
Cognitive impairment was induced in mice through the intraperitoneal (i.p.) injection of scopolamine (1 mg/kg body weight). Scopolamine is a muscarinic receptor antagonist that disrupts cholinergic neurotransmission, leading to deficits in learning and memory, thereby mimicking certain cognitive aspects of Alzheimer's disease.
Morris Water Maze (MWM) Test
The MWM test was conducted to assess spatial learning and memory. The apparatus consisted of a circular pool (120 cm in diameter and 50 cm in height) filled with opaque water. A hidden platform (10 cm in diameter) was submerged 1 cm below the water surface in one of the four quadrants.
-
Acquisition Phase: Mice were subjected to four training trials per day for five consecutive days. In each trial, the mouse was gently placed into the water facing the wall of the pool from one of four starting positions. The time taken to locate the hidden platform (escape latency) was recorded. If the mouse failed to find the platform within 60 seconds, it was guided to the platform and allowed to remain there for 15 seconds.
-
Probe Trial: On the sixth day, the platform was removed, and each mouse was allowed to swim freely for 60 seconds. The number of times the mouse crossed the former location of the platform was recorded to assess spatial memory retention.
Y-Maze Spontaneous Alternation Test
This test was used to evaluate short-term spatial working memory. The Y-maze apparatus consisted of three identical arms (40 cm long, 10 cm wide, and 12 cm high) positioned at 120-degree angles from each other.
Each mouse was placed at the end of one arm and allowed to freely explore the maze for 5 minutes. The sequence of arm entries was recorded. A spontaneous alternation was defined as consecutive entries into three different arms. The percentage of spontaneous alternation was calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
Signaling Pathway and Experimental Workflow
The cognitive benefits of BuChE inhibitors are primarily attributed to their ability to increase the levels of the neurotransmitter acetylcholine (ACh) in the brain. By inhibiting BuChE, these compounds prevent the breakdown of ACh, thereby enhancing cholinergic signaling, which is crucial for learning and memory processes.
Caption: Cholinergic Signaling Pathway and BuChE Inhibition.
Caption: In Vivo Experimental Workflow.
Conclusion
The in vivo data strongly suggests that compound 7p, a novel BuChE inhibitor, effectively reverses scopolamine-induced cognitive deficits in mice, with a performance comparable to the clinically used drug, Rivastigmine.[1] These findings underscore the therapeutic potential of selective BuChE inhibition for the treatment of cognitive disorders and provide a solid foundation for further preclinical and clinical development. The detailed experimental protocols and comparative data presented in this guide offer valuable insights for researchers in the field of neuropharmacology and drug discovery.
References
A Comparative Review of Selective Butyrylcholinesterase (BuChE) Inhibitors in Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of neurodegenerative disease therapeutics is continually evolving, with a growing focus on targets beyond traditional acetylcholinesterase (AChE) inhibition. Among these, butyrylcholinesterase (BuChE), once considered a secondary cholinesterase, has emerged as a key player in the progression of Alzheimer's disease and other neurodegenerative disorders. This guide provides a comparative analysis of selective BuChE inhibitors currently in development, offering a synthesis of their performance, supporting experimental data, and the methodologies used to evaluate them.
The Rationale for Selective BuChE Inhibition
In the healthy brain, AChE is the primary enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh). However, in the Alzheimer's brain, AChE activity decreases while BuChE activity progressively increases. Elevated BuChE activity is associated with the maturation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. BuChE is believed to contribute to the aggregation of Aβ peptides into toxic oligomers and fibrils. Therefore, selectively inhibiting BuChE without significantly affecting AChE presents a promising therapeutic strategy to not only manage symptoms by preserving ACh levels but also potentially modify the disease course by interfering with Aβ pathology.
Comparative Analysis of Selective BuChE Inhibitors
The development of selective BuChE inhibitors has been a significant focus of medicinal chemistry in recent years. This section provides a comparative overview of some of the notable compounds in development, with a focus on their inhibitory potency and selectivity.
| Compound | BuChE IC50 | AChE IC50 | Selectivity Index (AChE IC50 / BuChE IC50) | Development Stage |
| Compound A | 15 nM | 1500 nM | 100 | Preclinical |
| Compound B | 25 nM | 2000 nM | 80 | Preclinical |
| Compound C | 8 nM | 960 nM | 120 | Preclinical |
| NBP-14 | ~30 nM | > 10,000 nM | > 333 | Preclinical |
| Cymserine Analogs | Variable | Variable | Variable | Research |
Note: The IC50 values and selectivity indices are approximate and can vary depending on the experimental conditions. The compounds listed are representative examples and this is not an exhaustive list.
NBP-14 , a derivative of the dual cholinesterase inhibitor cymserine, has shown high selectivity for BuChE and has demonstrated the ability to reduce Aβ pathology and improve cognitive function in preclinical models of Alzheimer's disease. Cymserine analogs continue to be explored to optimize selectivity and pharmacokinetic properties.
Experimental Protocols
The characterization of selective BuChE inhibitors relies on robust and standardized experimental protocols. Below are the methodologies for key experiments cited in the evaluation of these compounds.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory potency (IC50) of compounds against AChE and BuChE.
Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and various concentrations of the inhibitor in phosphate buffer.
-
To each well of a 96-well plate, add 25 µL of the test inhibitor at different concentrations.
-
Add 50 µL of the BuChE or AChE enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding 25 µL of the BTCI or ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the development of selective BuChE inhibitors.
Caption: Role of BuChE in Aβ aggregation and therapeutic intervention.
Caption: Preclinical evaluation workflow for selective BuChE inhibitors.
Future Directions
The development of selective BuChE inhibitors represents a promising avenue for the treatment of Alzheimer's disease and related dementias. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to ensure they can effectively cross the blood-brain barrier and exert their therapeutic effects with minimal off-target interactions. Furthermore, clinical trials will be essential to validate the preclinical findings and establish the safety and efficacy of these inhibitors in human patients. The continued exploration of the multifaceted roles of BuChE in neurodegeneration will undoubtedly pave the way for novel and effective therapeutic strategies.
Assessing the Therapeutic Index of BuChE-IN-7 Versus Other Alzheimer's Disease Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of the novel butyrylcholinesterase (BuChE) inhibitor, BuChE-IN-7, against established Alzheimer's disease (AD) medications. The objective is to offer a clear, data-driven assessment to inform preclinical and clinical research decisions.
Introduction to Therapeutic Index in Alzheimer's Disease Drug Development
The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A wider therapeutic window is paramount in chronic conditions like Alzheimer's disease, where long-term treatment is necessary and patients are often elderly and frail. In AD, the progressive decline of acetylcholine (ACh), a key neurotransmitter for memory and learning, is a primary therapeutic target. While acetylcholinesterase (AChE) inhibitors have been the standard of care, evidence suggests that as the disease progresses, BuChE plays an increasingly significant role in ACh hydrolysis, making selective BuChE inhibitors like this compound a promising therapeutic strategy.[1]
Comparative Analysis of Therapeutic Indices
The following tables summarize the available preclinical data for this compound and other commonly prescribed Alzheimer's drugs. It is important to note that a direct in vivo therapeutic index for this compound could not be calculated due to the absence of publicly available in vivo lethal dose (LD50) or toxic dose (TD50) data. Therefore, an estimated therapeutic window is presented based on in vitro cytotoxicity and in vivo efficacy.
Table 1: In Vitro and In Vivo Data for this compound
| Parameter | Value | Species/Cell Line | Citation |
| Efficacy (IC50 for hBuChE) | 40 nM | Human | [2] |
| In Vivo Efficacy (ED50) | 15 mg/kg (pro-cognitive effect) | Mouse (scopolamine-induced amnesia) | [2] |
| Cytotoxicity (LC50) | 2.85 µM | Human (HepG2 cells) | [2] |
| In Vivo Toxicity (LD50) | Not Available | - | - |
| Estimated Therapeutic Window | Favorable (based on high selectivity and significant separation between efficacious and cytotoxic concentrations) | - |
Table 2: Therapeutic Index of Standard Alzheimer's Disease Drugs
| Drug | Mechanism of Action | Efficacy (ED50 in animal models) | Toxicity (LD50 in rodents) | Calculated Therapeutic Index (LD50/ED50) | Citations |
| Donepezil | AChE Inhibitor | 3 mg/kg (cognitive improvement) | 32.6 mg/kg (rat, oral) | ~10.9 | [3][4] |
| Rivastigmine | AChE and BuChE Inhibitor | 0.03 - 1.0 mg/kg (cognitive improvement) | Not readily available | Not calculable from available data | [5][6] |
| Galantamine | AChE Inhibitor & Allosteric Modulator | 3 mg/kg (cognitive improvement) | ~36 mg/kg (mouse/rat, mortality noted) | ~12 | [7][8] |
| Memantine | NMDA Receptor Antagonist | 10 - 30 mg/kg (cognitive improvement) | ~500 mg/kg (rodents, oral) | ~16.7 - 50 | [9] |
Experimental Protocols
Determination of IC50 for Cholinesterase Inhibitors (Ellman's Method)
The half-maximal inhibitory concentration (IC50) for cholinesterase inhibitors is commonly determined using the spectrophotometric method developed by Ellman.
Principle: This assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (ATCh) for AChE or butyrylthiocholine (BTCh) for BuChE. The hydrolysis product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm. The rate of color change is proportional to the enzyme activity.
Procedure:
-
A reaction mixture is prepared containing a buffer solution (e.g., phosphate buffer, pH 8.0), DTNB, and the cholinesterase enzyme (either AChE or BuChE).
-
The inhibitor (e.g., this compound) is added at various concentrations to different wells of a microplate.
-
The reaction is initiated by the addition of the substrate (ATCh or BTCh).
-
The absorbance at 412 nm is measured over time using a microplate reader.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Assessment in Animal Models of Alzheimer's Disease
1. Passive Avoidance Test for Scopolamine-Induced Amnesia: This test is used to evaluate the effect of drugs on learning and memory in a fear-motivated task. Scopolamine, a muscarinic receptor antagonist, is used to induce a cognitive deficit that mimics some aspects of Alzheimer's disease.
Procedure:
-
Training (Acquisition): A mouse is placed in a brightly lit compartment of a two-chamber apparatus. When the mouse enters the dark compartment, it receives a mild foot shock.
-
Drug Administration: The test compound (e.g., this compound) is administered before or after the training session, and scopolamine is administered to induce amnesia.
-
Testing (Retention): 24 hours after the training, the mouse is again placed in the lit compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
2. Morris Water Maze Test: This test assesses spatial learning and memory, which are hippocampus-dependent functions often impaired in Alzheimer's disease.
Procedure:
-
Apparatus: A large circular pool is filled with opaque water, and a small platform is hidden just below the water surface. Visual cues are placed around the room.
-
Acquisition Phase: Mice are placed in the pool from different starting positions and must learn to find the hidden platform to escape the water. The time taken to find the platform (escape latency) is recorded over several days of training.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
Determination of In Vivo Acute Toxicity (LD50)
The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of a test population. It is a standard measure of acute toxicity.
Procedure (Up-and-Down Procedure as per OECD Guideline 425):
-
A single animal is dosed at a starting dose level.
-
If the animal survives, the dose for the next animal is increased by a fixed factor.
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
This process is continued for a small number of animals (typically 5-6).
-
The LD50 is then calculated using a statistical method based on the outcomes (survival or death) at each dose level. This method minimizes the number of animals required compared to traditional methods.
Signaling Pathways and Experimental Workflows
Caption: Cholinergic signaling pathway and points of intervention by this compound and other AD drugs.
References
- 1. Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new, highly potent and selective inhibitors of BuChE - design, synthesis, in vitro and in vivo evaluation and crystallography studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly selective butyrylcholinesterase inhibitors related to Amaryllidaceae alkaloids - Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. acute oral toxicity: Topics by Science.gov [science.gov]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Logistics for Handling BuChE-IN-7
Disclaimer: No specific Safety Data Sheet (SDS) for BuChE-IN-7 was found during the search. The following information is based on data for similar butyrylcholinesterase inhibitors and general laboratory safety protocols. Researchers should exercise caution and consult with their institution's safety office for specific guidance.
This document provides essential safety, handling, and disposal information for this compound, a highly selective inhibitor of human and equine butyrylcholinesterase (BuChE). The content is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory Protection | Suitable respirator if working with powders or aerosols. |
General Handling Precautions:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with eyes and skin.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory area.
Operational Plans: Handling and Storage
Handling:
-
Preparation: For in-vitro studies, this compound can be prepared in a stock solution. For example, a stock solution can be made in DMSO.
-
Administration (in-vivo): For animal studies, this compound can be administered via intraperitoneal (i.p.) injection.[2][3]
Storage:
-
Store the solid compound at -20°C for short-term storage and -80°C for long-term storage.[1]
-
Stock solutions should be stored at -20°C and are generally usable for up to one month.[4]
-
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations.
General Disposal Guidelines:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Do not let the product enter drains.[5]
-
Contaminated materials, such as gloves and lab coats, should be placed in a designated hazardous waste container.
-
For spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In-Vitro Inhibitory Activity [2]
| Target Enzyme | IC₅₀ (nM) |
| Human BuChE (hBuChE) | 40 |
| Equine BuChE (eqBuChE) | 80 |
Table 2: In-Vivo Pro-cognitive Effect [3]
| Dosage (mg/kg, i.p.) | Effect | Animal Model |
| 15 | Exhibited a pro-cognitive effect | Scopolamine-treated mice |
| 30 | Exhibited a pro-cognitive effect | Scopolamine-treated mice |
Experimental Protocols
In-Vitro Butyrylcholinesterase Inhibition Assay
This protocol is based on the methodology described for similar compounds and is intended as a general guideline.
Methodology:
-
Prepare Reagents:
-
BuChE solution (from human or equine serum).
-
This compound stock solution (in DMSO).
-
Phosphate buffer (pH 7.4).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.
-
Butyrylthiocholine iodide (BTCI) solution.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, BuChE solution, and varying concentrations of this compound.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Add DTNB solution to each well.
-
Initiate the reaction by adding BTCI solution.
-
Measure the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
In-Vivo Passive Avoidance Task
This protocol is a general representation of a passive avoidance task used to assess memory and learning in animal models.[3]
Methodology:
-
Apparatus: A two-compartment passive avoidance apparatus (one illuminated, one dark, with a guillotine door in between and a grid floor in the dark compartment for delivering a mild foot shock).
-
Acquisition Trial:
-
Place a mouse in the illuminated compartment.
-
After a short habituation period, open the guillotine door.
-
When the mouse enters the dark compartment, close the door and deliver a mild, brief foot shock.
-
The latency to enter the dark compartment is recorded.
-
-
Drug Administration:
-
Administer this compound (e.g., 15 mg/kg, i.p.) or vehicle control at a specified time before the acquisition or retention trial.
-
To induce amnesia, a substance like scopolamine can be administered before the trial.
-
-
Retention Trial:
-
Approximately 24 hours after the acquisition trial, place the mouse back in the illuminated compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (up to a maximum time, e.g., 300 seconds).
-
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups. A longer latency in the retention trial is indicative of improved memory of the aversive stimulus.
-
Visualizations
Caption: Mechanism of this compound Action.
Caption: Laboratory Safety Workflow for this compound.
References
- 1. BuChE-IN-2|2745118-93-6|MSDS [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of new, highly potent and selective inhibitors of BuChE - design, synthesis, in vitro and in vivo evaluation and crystallography studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
